Acremine I
Description
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Properties
IUPAC Name |
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGZTEBDFKLHPZ-OMHSBUABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@@H]3[C@H](O3)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acremine Analogs from Acremonium byssoides: A Technical Guide on Isolation, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Acremonium is a well-documented source of a diverse array of bioactive secondary metabolites.[1][2] These natural products exhibit a wide range of biological activities, including antimicrobial, cytotoxic, antitumor, immunosuppressive, antioxidant, and anti-inflammatory properties.[1] Among the notable compounds isolated from this genus are the acremines, a family of meroterpenoids. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of acremine analogs, with a focus on the methodologies employed in their study. While this guide centers on the known acremines, it is important to note that "Acremine I" is not a currently identified compound in scientific literature. The principles and protocols outlined herein are based on the well-documented members of the acremine family, such as Acremine G, and serve as a comprehensive resource for researchers in the field of natural product drug discovery.
Fungal Strain and Fermentation
1.1. Producing Organism
The primary source of acremines A-G is the fungal strain Acremonium byssoides A20. This endophytic fungus was originally isolated from the sporangiophores of Plasmopara viticola, the causative agent of grapevine downy mildew, on grapevine leaves (Vitis vinifera).[3]
1.2. Fermentation Protocol
The successful cultivation of Acremonium byssoides for the production of acremines is a critical first step. The following protocol is a representative method for fungal fermentation.
Table 1: Fermentation Media Composition
| Component | Concentration (g/L) |
| Corn Steep Liquor | 10 |
| Glucose | 90 |
| Sucrose | 100 |
| Yeast Extract | 5 |
| Dipotassium Phosphate (K₂HPO₄) | 2 |
| Agar | 15 |
Experimental Protocol: Fungal Fermentation
-
Media Preparation: Prepare the fermentation medium according to the specifications in Table 1. Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a fresh culture of Acremonium byssoides A20.
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Incubation: Incubate the culture in Roux flasks at 24°C in stationary conditions for a period of 2-3 weeks to allow for sufficient mycelial growth and secondary metabolite production.[3]
Isolation and Purification of Acremines
The isolation of acremines from the fungal culture involves a multi-step process of extraction and chromatography.
2.1. Extraction
Following the incubation period, the fungal mycelia and agar are subjected to solvent extraction to isolate the crude secondary metabolites.
Experimental Protocol: Extraction
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Homogenization: Homogenize the entire culture (mycelia and agar) in a suitable solvent mixture. A common choice is a mixture of ethyl acetate and methanol (e.g., 100:1 v/v).[3]
-
Extraction: Perform the extraction multiple times (e.g., 2-3 times) to ensure exhaustive recovery of the metabolites.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
2.2. Chromatographic Purification
The crude extract is a complex mixture of compounds and requires further purification using chromatographic techniques to isolate the individual acremine analogs.
Experimental Protocol: Purification
-
Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
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Further Purification: Pool the fractions containing the compounds of interest (as identified by TLC) and subject them to further purification steps. This may include repeated column chromatography, preparative TLC (pTLC), or high-performance liquid chromatography (HPLC) to obtain the pure acremine analogs.
Structure Elucidation
The determination of the chemical structure of the isolated acremines relies on a combination of spectroscopic techniques.
3.1. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information.
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X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and stereochemistry.[3]
Table 2: Spectroscopic Data for a Representative Acremine Analog (Hypothetical)
| Technique | Data |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₀H₂₄O₄: 329.1702, found: 329.1705 |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.25 (d, J = 8.5 Hz, 2H), 6.88 (d, J = 8.5 Hz, 2H), 5.95 (s, 1H), 3.80 (s, 3H), ... |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 198.5, 165.2, 159.8, 130.5, 128.7, 114.2, 110.1, 55.4, ... |
Biological Activity and Potential Signaling Pathways
4.1. Antifungal Activity
Acremines A-D and G have been reported to inhibit the germination of sporangia of the grapevine downy mildew pathogen, Plasmopara viticola.[3]
Table 3: Antifungal Activity of Acremines against Plasmopara viticola
| Compound | Activity Level |
| Acremine A | Active |
| Acremine B | Active |
| Acremine C | Active |
| Acremine D | Active |
| Acremine G | Mildly Active |
4.2. Potential Anti-inflammatory Activity and Signaling Pathways
While specific anti-inflammatory data for individual acremines is not extensively published, secondary metabolites from Acremonium species are known to possess anti-inflammatory properties.[1] Many natural products exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
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Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media.
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Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).
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Treatment: Co-treat the cells with various concentrations of the test compound (e.g., a purified acremine).
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Analysis: Measure the production of inflammatory mediators, such as nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using standard assays (e.g., Griess assay for NO, ELISA for cytokines).
Conclusion
The acremines from Acremonium byssoides represent a class of meroterpenoids with interesting biological activities. This guide has provided a comprehensive overview of the methodologies for their discovery, isolation, and characterization. While the full therapeutic potential of these compounds is still under investigation, the protocols and conceptual frameworks presented here offer a solid foundation for researchers to further explore the chemical diversity and biological activities of secondary metabolites from the genus Acremonium. Future research should focus on obtaining detailed quantitative biological data for the known acremines and exploring their mechanisms of action, which may lead to the development of new therapeutic agents.
References
The Oomycete Challenge: A Technical Guide to the Mechanism of Action of Acremine I Against Plasmopara viticola
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Acremine I, a secondary metabolite produced by endophytic fungi of the genus Acremonium, against the oomycete pathogen Plasmopara viticola, the causal agent of grapevine downy mildew. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of plant pathology, mycology, and agricultural biotechnology.
Introduction
Grapevine downy mildew, caused by the obligate biotrophic oomycete Plasmopara viticola, represents a significant threat to viticulture worldwide, leading to substantial economic losses.[1] The control of this devastating pathogen has traditionally relied on the extensive use of fungicides, which has raised environmental concerns and led to the emergence of resistant strains.[2] Consequently, there is a pressing need for novel, effective, and environmentally benign control strategies. Biological control, utilizing naturally occurring microorganisms and their secondary metabolites, offers a promising alternative.
Endophytic fungi of the genus Acremonium have demonstrated antagonistic activity against P. viticola.[3][4] These fungi produce a diverse array of bioactive secondary metabolites, including a class of meroterpenoids known as acremines.[5] Several of these compounds have been shown to inhibit the germination of P. viticola sporangia, a critical step in the pathogen's life cycle.[1][5] This guide focuses on the available data regarding the action of this compound and its congeners against this important plant pathogen.
Quantitative Data Summary
While a series of acremines (A-N) have been isolated and shown to possess activity against Plasmopara viticola, specific quantitative data for this compound, such as IC50 or EC50 values, are not available in the publicly accessible scientific literature. However, qualitative and semi-quantitative data for related acremine compounds have been reported. The following table summarizes the known inhibitory effects of various acremines on the sporangia germination of P. viticola.
| Compound(s) | Source Organism | Bioactivity against Plasmopara viticola | Reference(s) |
| Acremines A–D | Acremonium sp. (strain A20) | Inhibition of sporangia germination | [5] |
| Acremine F | Acremonium sp. (strain A20) | No significant bioactivity | [3] |
| Acremine G | Acremonium byssoides (strain A20) | Mild inhibition of sporangia growth | [6] |
| Acremines H–N | Acremonium byssoides | Inhibition of sporangia germination | [6] |
| Culture Filtrates of Acremonium persicinum | Acremonium persicinum | Inhibition of sporangia germination | [7] |
| Culture Filtrates of Acremonium sclerotigenum | Acremonium sclerotigenum | Varied inhibitory effect on sporangia germination | [7] |
Mechanism of Action
The primary mechanism of action of bioactive acremines against Plasmopara viticola is the inhibition of sporangia germination . Sporangia are asexual reproductive structures that, under favorable conditions of moisture and temperature, release motile zoospores, which are the infective agents that penetrate the host plant tissue. By preventing the germination of sporangia, acremines effectively halt the disease cycle and prevent the establishment of infection.
The precise molecular target and the biochemical pathways disrupted by this compound within the sporangia remain to be elucidated. The activity of related polyketide metabolites against oomycetes can involve various mechanisms, such as disruption of cell membrane integrity, inhibition of key enzymes in metabolic pathways, or interference with cellular signaling processes.[8][9] Further research is required to pinpoint the specific mode of action of acremines at the molecular level.
In addition to the direct anti-oomycete activity of their secondary metabolites, some Acremonium species, such as Acremonium persicinum, have been observed to act as hyperparasites on P. viticola. This involves the fungal hyphae of Acremonium coiling around the sporangiophores of the oomycete, leading to their collapse and lysis.[2][3]
Experimental Protocols
The following section outlines a generalized methodology for the key experiments cited in the literature for assessing the anti-oomycete activity of compounds like this compound against Plasmopara viticola.
Preparation of Plasmopara viticola Sporangia Suspension
A standardized protocol for the collection and preparation of P. viticola sporangia is crucial for reproducible results.
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Source of Inoculum: Freshly sporulating lesions of P. viticola are collected from infected grapevine leaves.
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Collection: Sporangia are gently harvested from the abaxial surface of the leaves using a sterile brush or by washing the leaves with sterile distilled water.
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Suspension: The collected sporangia are suspended in sterile distilled water.
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Concentration Adjustment: The concentration of the sporangia suspension is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 1 x 10^5 sporangia/mL) for use in bioassays.
In Vitro Sporangia Germination Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a test compound on sporangia germination.
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Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A dilution series is then prepared in sterile distilled water to achieve the desired final concentrations for testing.
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Assay Setup: Aliquots of the P. viticola sporangia suspension are mixed with the different concentrations of the this compound solution in microtiter plates or on glass slides. A control group with the solvent alone is included.
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Incubation: The plates or slides are incubated under conditions optimal for sporangia germination, typically in a dark, humid environment at a controlled temperature (e.g., 20-25°C) for a defined period (e.g., 6-24 hours).
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Assessment: After incubation, the percentage of germinated sporangia is determined by microscopic observation. A sporangium is considered germinated if a germ tube is visible.
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Data Analysis: The percentage of germination inhibition (PGI) is calculated for each concentration of this compound relative to the control. This data can be used to determine the EC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound against Plasmopara viticola.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of acremines A, B and F and studies on the bisacremines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. BJOC - Synthesis of acremines A, B and F and studies on the bisacremines [beilstein-journals.org]
- 6. Frontiers | Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management [frontiersin.org]
- 7. CAA, phenylamide and QoI resistance assessment in Plasmopara viticola oospores [air.unimi.it]
- 8. mdpi.com [mdpi.com]
- 9. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: This technical guide provides an in-depth overview of the biological activities of metabolites derived from Acremonium fungi, with a focus on Acremine I and its related compounds. Due to the limited publicly available data specifically for this compound, this document broadens its scope to include other well-characterized bioactive metabolites from the Acremonium genus. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the cytotoxic, antimicrobial, and enzyme-inhibiting properties of these natural products. It includes quantitative data, detailed experimental protocols, and visualizations of key scientific concepts and workflows to facilitate further research and development in this area.
Introduction to Acremonium Metabolites
The fungal genus Acremonium is a prolific source of structurally diverse secondary metabolites. These compounds exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. The chemical classes of these metabolites include terpenoids, polyketides, peptides, and alkaloids, which have demonstrated antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties. While this compound has been identified as a metabolite of the endophytic fungus Acremonium byssoides with potential antifungal activity against plant pathogens like Plasmopara viticola, detailed quantitative data on its biological effects in human or animal models are scarce in the current body of scientific literature[1]. This guide, therefore, synthesizes the available information on related and better-characterized Acremonium metabolites to provide a representative understanding of their potential.
Quantitative Biological Activity Data
The biological activities of various Acremonium metabolites have been quantified to determine their potency. The following tables summarize the available data for cytotoxicity and enzyme inhibition for selected compounds from this genus.
Cytotoxicity Data
The cytotoxic effects of Acremonium metabolites have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ascochlorin | A549 (Lung Carcinoma) | ~0.9 - 5.8 | [1] |
| Ascofuranone | A549 (Lung Carcinoma) | ~0.9 - 5.8 | [1] |
| Ascochlorin | HepG2 (Hepatocellular Carcinoma) | ~0.9 - 5.8 | [1] |
| Ascofuranone | HepG2 (Hepatocellular Carcinoma) | ~0.9 - 5.8 | [1] |
Enzyme Inhibition Data
Certain Acremonium metabolites have shown potent inhibitory activity against specific enzymes, indicating their potential as therapeutic agents for various diseases. The IC₅₀ value is also used to quantify the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Enzyme | IC₅₀ | Notes | Reference |
| Acremine S | Butyrylcholinesterase (BChE) | Not specified | Three-fold higher inhibition than galantamine | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of fungal metabolites. These protocols are generalized based on standard laboratory practices.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
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Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve[2][3].
Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
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Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) overnight in a suitable broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
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Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a positive control (microorganism without compound) and a negative control (broth only).
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Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed[4][5].
Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases and their inhibition.
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Reagent Preparation:
-
Phosphate Buffer (PB): 100 mM, pH 7.4.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)): 2 mM in PB.
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Substrate (S-butyrylthiocholine iodide): 10 mM in PB.
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Enzyme: Recombinant human BChE diluted in PB.
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Inhibitor: Test compound (e.g., Acremine S) dissolved in a suitable solvent and serially diluted.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 40 µL of PB, 10 µL of the diluted inhibitor, and 10 µL of the diluted BChE enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 100 µL of the substrate solution.
-
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration[6]. The inhibitor constant (Ki) can be further determined through kinetic studies with varying substrate concentrations[7][8].
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of the biological activity of natural products like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of the Antifungal Spectrum of Acridone Derivatives: A Technical Guide
Disclaimer: This technical guide outlines the initial screening of the antifungal spectrum of a representative acridone compound, designated as M14, due to the absence of publicly available scientific literature on a compound specifically named "Acremine I" at the time of this writing. The methodologies and data presented are based on existing research on acridone derivatives and serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of mycology and antimicrobial research.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. Acridones, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their diverse biological activities, including antifungal properties. This guide provides an in-depth overview of the initial in vitro screening of the antifungal spectrum of a promising acridone derivative, M14. The document details the experimental protocols for determining antifungal efficacy, presents quantitative data against a panel of clinically relevant fungi, and visualizes the experimental workflow.
Antifungal Spectrum of Acridone M14
The antifungal activity of the acridone M14 was evaluated against a panel of yeast and dermatophyte strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined to quantify its antifungal potency.
Quantitative Data Summary
The following tables summarize the MIC values of the acridone M14 against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Acridone M14 against Candida Species
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 15.62 |
| Clinical Isolate 1 | 7.81 | |
| Clinical Isolate 2 | 15.62 | |
| Candida glabrata | ATCC 90030 | 31.25 |
| Clinical Isolate 1 | 15.62 | |
| Candida krusei | ATCC 6258 | 31.25 |
| Clinical Isolate 1 | 31.25 | |
| Candida parapsilosis | ATCC 22019 | 15.62 |
| Clinical Isolate 1 | 7.81 |
Table 2: Minimum Inhibitory Concentration (MIC) of Acridone M14 against Dermatophytes
| Fungal Species | Strain | MIC (µg/mL) |
| Trichophyton rubrum | CCT 5507 | 7.81 |
| Clinical Isolate 1 | 15.62 | |
| Trichophyton mentagrophytes | ATCC 9533 | 15.62 |
| Clinical Isolate 1 | 7.81 | |
| Microsporum canis | Clinical Isolate 1 | 15.62 |
| Microsporum gypseum | CCT 4485 | 31.25 |
Experimental Protocols
The following section details the methodologies employed for the initial antifungal screening of the acridone M14.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility testing was performed using the broth microdilution method according to established guidelines.
3.1.1. Preparation of Fungal Inoculum: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours for Candida species and for 7-10 days for dermatophytes. Colonies were collected and suspended in sterile saline (0.85% NaCl). The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension was then diluted 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
3.1.2. Preparation of Acridone M14 Dilutions: A stock solution of the acridone M14 was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.125 to 256 µg/mL.
3.1.3. Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted acridone M14, was inoculated with 100 µL of the prepared fungal suspension. A positive control (fungal inoculum without the compound) and a negative control (sterile medium) were included in each plate. The plates were incubated at 35°C for 24-48 hours for Candida species and at 28-30°C for 5-7 days for dermatophytes.
3.1.4. MIC Determination: The MIC was determined as the lowest concentration of the acridone M14 that resulted in the complete inhibition of visible fungal growth.
Visualizations
The following diagrams illustrate the experimental workflow for the initial antifungal screening.
Caption: Experimental workflow for antifungal susceptibility testing.
While the precise signaling pathway for the antifungal mechanism of action of acridone M14 has not been fully elucidated, a general logical relationship for the evaluation of a novel antifungal compound can be visualized.
Caption: Logical flow for the evaluation of a novel antifungal agent.
Conclusion
The initial screening of the acridone derivative M14 demonstrates its potential as a broad-spectrum antifungal agent, exhibiting inhibitory activity against clinically significant Candida species and dermatophytes. The provided data and experimental protocols serve as a foundational guide for researchers engaged in the discovery and development of new antifungal drugs. Further investigations into the mechanism of action, in vivo efficacy, and toxicological profile of promising acridone compounds are warranted to fully assess their therapeutic potential.
Unraveling the Antifungal Action of Acremine I on Fungal Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal infections pose a significant and growing threat to human health, driving the urgent need for novel antifungal agents with unique mechanisms of action. The fungal cell wall, an essential structure not present in mammalian cells, represents a prime target for selective antifungal therapy. Acremine I has emerged as a compound of interest in the quest for new antifungals. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, with a specific focus on its effects on the fungal cell wall. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to combat fungal pathogens.
While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide synthesizes the known information regarding acridine derivatives, a class of compounds to which this compound is related, and extrapolates potential mechanisms based on the established modes of action of other cell wall-active antifungal agents.
Putative Mode of Action of this compound
Based on the known antifungal activities of acridine derivatives, this compound is hypothesized to interfere with critical processes related to fungal cell wall integrity and synthesis. The primary proposed mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: Acridine derivatives are known to intercalate with fungal DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] This disruption of DNA metabolism would consequently impact the synthesis of essential cell wall components.
-
Disruption of Cell Wall Integrity Signaling: Fungi possess sophisticated signaling pathways to maintain cell wall integrity, such as the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[2][3] It is plausible that this compound could perturb these pathways, leading to a compromised cell wall.
-
Inhibition of Chitin Synthesis: Chitin is a vital structural component of the fungal cell wall, and its synthesis is a key target for antifungal drugs.[4][5] While direct inhibition of chitin synthases by this compound has not been demonstrated, disruption of upstream regulatory pathways or precursor synthesis remains a possible mechanism.
Potential Signaling Pathways Affected by this compound
The following diagram illustrates the key signaling pathways involved in maintaining fungal cell wall integrity, which are potential targets for this compound.
Caption: Putative targets of this compound within fungal cell wall integrity signaling pathways.
Experimental Protocols for Investigating Mode of Action
To elucidate the precise mode of action of this compound on fungal cell walls, a series of well-established experimental protocols can be employed.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
Objective: To determine the potency of this compound against a panel of fungal pathogens.
Methodology:
-
Microorganism Preparation: Fungal strains are cultured on appropriate agar plates and harvested to prepare a standardized inoculum suspension.
-
Assay Setup: A serial dilution of this compound is prepared in a 96-well microtiter plate containing fungal growth medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated under optimal conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
-
MFC Determination: Aliquots from wells showing no growth are plated on fresh agar. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Cell Wall Integrity Assays
Objective: To assess the effect of this compound on the structural integrity of the fungal cell wall.
Methodology:
-
Spheroplast Formation: Fungal cells are treated with cell wall-degrading enzymes (e.g., zymolyase, lyticase) in the presence and absence of this compound. The rate of spheroplast formation is monitored spectrophotometrically.
-
Osmotic Stress Sensitivity: Fungal cells are exposed to this compound in media containing osmotic stabilizers (e.g., sorbitol) and without. Increased sensitivity to lysis in the absence of an osmotic stabilizer indicates cell wall damage.
-
Calcofluor White Staining: Fungal cells treated with this compound are stained with Calcofluor White, a fluorescent dye that binds to chitin. Alterations in fluorescence patterns can indicate changes in chitin deposition and cell wall morphology.
Chitin and β-Glucan Quantification
Objective: To quantify the major polysaccharide components of the fungal cell wall following treatment with this compound.
Methodology:
-
Cell Wall Isolation: Fungal cells are mechanically disrupted, and the cell wall fraction is isolated by differential centrifugation.
-
Chitin Assay: The isolated cell walls are hydrolyzed, and the resulting glucosamine is quantified using a colorimetric assay (e.g., MBTH method).
-
β-Glucan Assay: The β-glucan content is determined using specific enzymatic assays (e.g., β-glucanase digestion followed by glucose quantification) or aniline blue fluorescence.
| Component | Assay Method | Principle |
| Chitin | MBTH Colorimetric Assay | Measures the amount of glucosamine released after acid hydrolysis. |
| β-(1,3)-Glucan | Aniline Blue Fluorometry | Aniline blue specifically binds to β-(1,3)-glucan, and fluorescence is quantified. |
| Total Glucan | Enzymatic Digestion | Glucanases degrade glucan to glucose, which is then measured. |
Gene Expression Analysis of Cell Wall-Related Genes
Objective: To investigate the impact of this compound on the expression of genes involved in cell wall biosynthesis and maintenance.
Methodology:
-
RNA Extraction: Fungal cells are treated with this compound, and total RNA is extracted.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of key genes such as CHS (chitin synthase), FKS (β-glucan synthase), and genes in the PKC and HOG signaling pathways are quantified.
Experimental Workflow for Mode of Action Studies
The following diagram outlines a logical workflow for investigating the antifungal mode of action of this compound.
References
- 1. ‘Acridines’ as New Horizons in Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 4. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Role of Acremines: A Technical Guide for Researchers
An In-depth Examination of a Fungal Meroterpenoid Family and its Antagonistic Activity
Introduction
The acremines are a family of meroterpenoid secondary metabolites produced by endophytic fungi of the genus Acremonium.[1] These compounds have garnered interest due to their biological activity, particularly their antifungal properties. This technical guide provides a comprehensive overview of the ecological role of acremines, with a focus on their interaction with the grapevine pathogen Plasmopara viticola.
Note on Nomenclature: This document focuses on the acremine family of compounds. While the initial request specified "Acremine I," a thorough review of the scientific literature indicates that the most well-characterized and bioactive members of this family are designated with other letters (e.g., Acremine A, B, C, D, F, G). It is presumed that "this compound" may be a typographical error or a less-documented member of the family. This guide will therefore focus on the biological activity of the well-documented acremines, particularly Acremine A, as a representative of this class of molecules.
Ecological Role of Acremines
Acremines play a significant role in the symbiotic relationship between Acremonium species and their host plants. Acremonium byssoides, an endophytic fungus found living within the tissues of grapevines (Vitis vinifera), produces acremines that exhibit antagonistic activity against Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[2][3] This protective mechanism is a key aspect of the ecological function of these compounds. The fungus lives harmlessly within the plant and, in return for shelter and nutrients, provides a chemical defense against a major pathogen.[4]
The production of acremines by the endophytic fungus confers a significant survival advantage to the host plant, highlighting a classic example of defensive symbiosis. The presence of Acremonium byssoides and its secondary metabolites can reduce the incidence and severity of downy mildew, a disease that can cause substantial economic losses in viticulture.[3]
Quantitative Data: Antifungal Activity of Acremines
The primary biological activity of acremines reported in the literature is the inhibition of sporangial germination of Plasmopara viticola. While the original research by Assante et al. (2005) provides the most detailed account of this activity, the specific IC50 or MIC values are not available in the publicly accessible abstracts. However, qualitative descriptions indicate that Acremines A-D are the most potent inhibitors in this family of compounds.[1] The data below is presented to illustrate the expected format for such findings.
| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| Acremine A | Plasmopara viticola | IC50 | Data not available | (Assante et al., 2005) |
| Acremine B | Plasmopara viticola | IC50 | Data not available | (Assante et al., 2005) |
| Acremine C | Plasmopara viticola | IC50 | Data not available | (Assante et al., 2005) |
| Acremine D | Plasmopara viticola | IC50 | Data not available | (Assante et al., 2005) |
| Acremine F | Plasmopara viticola | IC50 | No significant activity | [1] |
| Acremine G | Plasmopara viticola | - | Mild inhibition | [5] |
Table 1: Antifungal Activity of Acremines against Plasmopara viticola. The specific IC50 values are reported in the full text of the cited literature.
Experimental Protocols
The following is a generalized protocol for the in vitro assessment of acremine activity against Plasmopara viticola sporangial germination, based on methodologies described for oomycete germination assays. The specific details and concentrations should be referenced from the primary literature (Assante et al., 2005).
1. Preparation of Plasmopara viticola Sporangia Suspension:
-
Grapevine leaves showing fresh "oil spot" lesions of downy mildew are collected.
-
The leaves are washed with sterile distilled water and incubated in a humid chamber in the dark at 20-22°C for 24 hours to induce sporulation.
-
Sporangia are harvested by gently brushing the sporulating lesions into sterile distilled water.
-
The concentration of the sporangial suspension is adjusted to 1 x 10^5 sporangia/mL using a hemocytometer.
2. Antifungal Assay:
-
Acremine compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the acremine stock solutions are prepared in sterile distilled water in 96-well microplates.
-
An equal volume of the P. viticola sporangial suspension is added to each well.
-
Control wells should contain the sporangial suspension with the solvent used for the acremines (e.g., DMSO) at the same final concentration as the treatment wells.
-
The microplates are incubated in the dark at 20-22°C for 2-4 hours.
3. Assessment of Germination Inhibition:
-
After incubation, a drop from each well is placed on a microscope slide.
-
The percentage of germinated sporangia is determined by observing at least 100 sporangia per replicate under a light microscope. A sporangium is considered germinated if the germ tube is at least half the length of the sporangium.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 - ((% Germination in Treatment / % Germination in Control) * 100)
-
The IC50 value (the concentration that inhibits 50% of sporangial germination) can be calculated by plotting the percent inhibition against the log of the acremine concentration and fitting the data to a dose-response curve.
Proposed Biosynthetic Pathway of the Acremine Core
Acremines are meroterpenoids, indicating a mixed biosynthetic origin from polyketide and terpenoid precursors. While the specific gene cluster for acremine biosynthesis has not been reported, a putative pathway for the core structure can be proposed based on the biosynthesis of other fungal meroterpenoids. The pathway likely involves the condensation of a polyketide-derived cyclohexenone core with a prenyl unit derived from the mevalonate pathway.
Experimental Workflow for Antifungal Activity Assessment
The following diagram illustrates the key steps in the experimental workflow for determining the antifungal activity of acremines.
Mechanism of Action
The precise molecular mechanism of action for acremines has not been elucidated in the reviewed literature. As meroterpenoids, their mode of action could be multifaceted. Potential mechanisms, common to other antifungal natural products, could include:
-
Disruption of membrane integrity: The lipophilic nature of the prenyl side chain could facilitate interaction with and disruption of the fungal cell membrane.
-
Inhibition of key enzymes: The cyclohexenone core contains reactive functional groups that could potentially inhibit essential fungal enzymes.
-
Interference with signaling pathways: The compound could disrupt signaling cascades involved in germination and hyphal growth.
Further research is required to determine the specific molecular targets of acremines in Plasmopara viticola.
Conclusion
Acremines, particularly Acremine A, represent a fascinating family of fungal secondary metabolites with a clear ecological role in protecting their host plant from pathogenic fungi. Their inhibitory effect on the germination of Plasmopara viticola sporangia makes them interesting candidates for further investigation as potential natural fungicides. Future research should focus on elucidating their precise mechanism of action, identifying the biosynthetic gene cluster responsible for their production, and exploring their activity against a broader range of plant pathogens. This knowledge will be crucial for harnessing the full potential of these natural products in agricultural and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management [frontiersin.org]
- 4. Interaction between Acremonium byssoides and Plasmopara viticola in Vitis vinifera | Phytopathologia Mediterranea [oajournals.fupress.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Large-Scale Fermentation of Acremonium byssoides for Acremine I Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acremine I, a meroterpenoid produced by the filamentous fungus Acremonium byssoides, has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the large-scale fermentation of Acremonium byssoides to produce this compound. The protocols outlined below are based on established fermentation parameters for Acremonium species and general principles for the production of fungal secondary metabolites. Due to the limited specific data on large-scale this compound production, these guidelines represent a starting point for process development and optimization.
Data Presentation: Fermentation Parameters
The successful cultivation of Acremonium byssoides for this compound production is contingent on the precise control of various physical and chemical parameters. The following tables summarize the recommended starting parameters for large-scale fermentation, derived from analogous processes for secondary metabolite production in other Acremonium species, such as A. chrysogenum.
Table 1: Recommended Media Composition for Acremonium byssoides Fermentation
| Component | Concentration (g/L) - Medium 1 (MPGB-based) | Concentration (g/L) - Medium 2 (CSB-based) |
| Glucose | 30 | 90 |
| Malt Extract | 30 | - |
| Peptone | 3 | - |
| Corn Steep Liquor | - | 10 |
| Sucrose | - | 100 |
| Yeast Extract | - | 5 |
| Potassium Phosphate (dibasic) | - | 2 |
Table 2: Optimized Large-Scale Fermentation Parameters for Acremonium Species
| Parameter | Recommended Range | Optimal Value (Starting Point) |
| Inoculum Size (% v/v) | 1 - 10 | 5 |
| Temperature (°C) | 25 - 37 | 28 |
| pH | 4.0 - 7.2 | 6.5 |
| Agitation (rpm) | 200 - 400 | 300 |
| Aeration (vvm) | 0.5 - 1.0 | 1.0 |
| Dissolved Oxygen (% saturation) | >20 | Maintained >30 |
| Fermentation Time (days) | 5 - 10 | 7 |
Experimental Protocols
Fungal Strain and Inoculum Development
1.1. Strain Maintenance:
-
Maintain cultures of Acremonium byssoides on Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) plates.
-
Incubate at 25°C for 7-10 days until sufficient sporulation is observed.
-
Store stock cultures at 4°C for short-term use or as spore suspensions in 20% glycerol at -80°C for long-term storage.
1.2. Seed Culture Preparation:
-
Aseptically transfer a loopful of spores from a mature plate into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., MPGB-based medium).
-
Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48-72 hours.
-
Monitor the seed culture for homogenous growth and absence of contamination. This culture will serve as the inoculum for the large-scale fermenter.
Large-Scale Fermentation
2.1. Fermenter Preparation and Sterilization:
-
Prepare the production medium (refer to Table 1) in a suitable large-scale fermenter (e.g., 100 L).
-
Calibrate pH and dissolved oxygen (DO) probes before insertion into the fermenter.
-
Sterilize the fermenter with the medium in place by autoclaving at 121°C for at least 20 minutes. Allow the fermenter to cool to the desired operating temperature (28°C).
2.2. Inoculation and Fermentation:
-
Aseptically transfer the seed culture into the sterilized production fermenter to achieve the desired inoculum size (e.g., 5% v/v).
-
Commence the fermentation under the optimized parameters outlined in Table 2.
-
Maintain the pH at 6.5 using automated addition of sterile acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).
-
Control the dissolved oxygen level above 30% saturation by adjusting the agitation speed and aeration rate.
-
Monitor the fermentation process by aseptically withdrawing samples at regular intervals to measure biomass, substrate consumption, and this compound concentration.
Downstream Processing and Purification of this compound
3.1. Biomass Separation:
-
At the end of the fermentation, harvest the broth.
-
Separate the fungal biomass from the culture supernatant by filtration (e.g., using a filter press) or centrifugation. The supernatant contains the secreted this compound.
3.2. Extraction of this compound:
-
Extract the clarified supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Repeat the extraction process two to three times to ensure complete recovery of this compound.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
3.3. Purification:
-
Subject the concentrated crude extract to column chromatography using silica gel.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate) to separate the different components.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and concentrate to yield the final product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Putative Biosynthetic Signaling Pathway for this compound
The biosynthesis of meroterpenoids like this compound is a complex process involving multiple enzymatic steps. It is hypothesized to originate from both the polyketide and terpenoid pathways. The diagram below illustrates a putative signaling pathway leading to the formation of the this compound precursor.
Caption: Putative biosynthetic pathway of this compound.
Developing a Stable Formulation for Acremin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing a stable pharmaceutical formulation of Acremin I. These guidelines are intended to assist researchers in overcoming potential stability challenges associated with this promising fungal metabolite.
Introduction to Acremin I
Acremin I is a fungal metabolite isolated from Acremonium species.[] It has demonstrated biological activity, notably the inhibition of sporangia germination in Plasmopara viticola, the causal agent of downy mildew in grapevines.[] Its unique chemical structure, while central to its bioactivity, may also present challenges in developing a stable and effective formulation.
Chemical Properties of Acremin I:
| Property | Value | Reference |
| CAS Number | 1110661-29-4 | [] |
| Molecular Formula | C12H16O5 | [] |
| Molecular Weight | 240.25 g/mol | [] |
| Recommended Storage | -20°C | [] |
| SMILES | CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | [] |
Potential Degradation Pathways
The chemical structure of Acremin I contains several functional groups that are susceptible to degradation, including an epoxide, a lactone (cyclic ester), and multiple hydroxyl groups. Understanding these potential degradation pathways is critical for developing a stable formulation.
A proposed degradation workflow is outlined below:
Caption: Potential degradation pathways for Acremin I.
Pre-formulation Studies: Experimental Protocols
A systematic approach to pre-formulation studies is essential to characterize the physicochemical properties of Acremin I and to identify critical factors affecting its stability.
pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of Acremin I in aqueous solutions.
Protocol:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10.
-
Accurately weigh and dissolve Acremin I in each buffer solution to a final concentration of 1 mg/mL.
-
Transfer aliquots of each solution into sealed vials and store them at a constant temperature (e.g., 40°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze the concentration of Acremin I using a stability-indicating HPLC method.
-
Plot the logarithm of the remaining Acremin I concentration versus time to determine the degradation rate constant (k) at each pH.
-
Generate a pH-rate profile by plotting log(k) against pH to identify the pH of maximum stability.
Forced Degradation Studies
Objective: To identify the potential degradation products and pathways of Acremin I under various stress conditions.
Protocol:
-
Acidic and Basic Hydrolysis:
-
Dissolve Acremin I in 0.1 N HCl and 0.1 N NaOH, respectively.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve Acremin I in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Photostability:
-
Expose a solution of Acremin I and a solid sample to UV light (e.g., 254 nm) and visible light for a defined period.
-
A control sample should be kept in the dark.
-
-
Thermal Degradation:
-
Heat a solid sample of Acremin I at a high temperature (e.g., 80°C) for 72 hours.
-
-
Analyze all stressed samples using HPLC-MS to identify and characterize the degradation products.
Formulation Development Strategy
Based on the pre-formulation data, a suitable formulation can be developed to enhance the stability of Acremin I.
Excipient Compatibility Screening
Objective: To evaluate the compatibility of Acremin I with various pharmaceutical excipients.
Protocol:
-
Prepare binary mixtures of Acremin I with selected excipients (e.g., antioxidants, chelating agents, buffering agents, and lyoprotectants) in a 1:1 ratio.
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period.
-
Analyze the samples at initial and subsequent time points for the appearance of new peaks or a significant decrease in the Acremin I peak using HPLC.
Table of Potential Excipients:
| Excipient Category | Examples | Rationale for Inclusion |
| Antioxidants | Ascorbic acid, Butylated hydroxytoluene (BHT) | To prevent oxidative degradation. |
| Chelating Agents | Edetate disodium (EDTA) | To complex with trace metal ions that can catalyze degradation. |
| Buffering Agents | Citrate buffer, Phosphate buffer | To maintain the pH of the formulation at the point of maximum stability. |
| Lyoprotectants | Mannitol, Sucrose | For the development of a stable lyophilized formulation. |
Formulation Prototype Development Workflow
The following workflow outlines the steps for developing stable liquid and solid formulations of Acremin I.
Caption: Workflow for Acremin I formulation development.
Proposed Signaling Pathway Inhibition
Acremin I has been shown to inhibit fungal spore germination.[] While the exact molecular target is not yet elucidated, it is plausible that Acremin I interferes with key signaling pathways essential for this process. The cAMP-dependent protein kinase (PKA) and mitogen-activated protein kinase (MAPK) pathways are known to be crucial for fungal spore germination.
Caption: Hypothesized inhibition of fungal spore germination pathways by Acremin I.
Conclusion
The development of a stable formulation for Acremin I requires a thorough understanding of its chemical properties and degradation pathways. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to systematically address the stability challenges and to develop a robust and effective formulation for this promising natural product. Further investigation into the specific mechanism of action of Acremin I will provide more targeted approaches for its stabilization and formulation.
References
Application Notes and Protocols for In Vitro Bioassay of Acremine I Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals, and are a major concern for agricultural industries.[1] The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents.[2][3] Acremine I is a novel compound with potential antifungal properties. These application notes provide detailed protocols for in vitro bioassays to determine the antifungal efficacy of this compound. The described methods are based on established and standardized procedures for antifungal susceptibility testing, ensuring reproducibility and comparability of results.[4][5]
Summary of Potential Antifungal Activity
The following tables are templates for summarizing the quantitative data obtained from the bioassays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans | |||
| Trichophyton rubrum | |||
| (Other relevant species) |
MIC₅₀ and MIC₉₀ represent the concentrations of this compound that inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Species | This compound Disk Content (µg) | Mean Zone Diameter (mm) ± SD | Interpretation (S/I/R) |
| Candida albicans | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans | |||
| Trichophyton rubrum | |||
| (Other relevant species) |
S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established breakpoints, which may need to be determined for a novel compound like this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5][6][7] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well, U-shaped bottom microtiter plates[4]
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[4][9]
-
Fungal isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (medium with solvent)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time for sporulation or yeast growth.
-
Harvest fungal cells or spores and suspend them in sterile saline.
-
Adjust the inoculum concentration to 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by adjusting the optical density (OD) with a spectrophotometer.[4]
-
Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate.[9] The final volume in each well should be 100 µL.
-
The concentration range should be sufficient to determine the MIC. A typical starting range might be 0.03 to 64 µg/mL.[9]
-
Include a positive control antifungal and a negative control (medium with the same concentration of solvent used to dissolve this compound).
-
Also include a growth control well with only the fungal inoculum in the medium and a sterility control well with only the medium.[9]
-
-
Inoculation and Incubation:
-
Reading the MIC:
Disk Diffusion Assay for Antifungal Susceptibility
This qualitative or semi-quantitative method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[5][11]
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar for the test fungus.[4][8]
-
Fungal isolates
-
Sterile cotton swabs
-
Positive control antifungal disks
-
Blank disks (with solvent)
Procedure:
-
Disk Preparation:
-
Apply a known amount of this compound solution to sterile filter paper disks and allow them to dry completely in a sterile environment. The concentration will need to be optimized for the compound.
-
-
Inoculum Preparation:
-
Prepare a fungal inoculum suspension as described for the broth microdilution assay, adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.[4]
-
-
Inoculation of Agar Plates:
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.[11]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[8]
-
The size of the zone of inhibition is proportional to the antifungal activity of the compound.
-
Visualizations
Caption: Experimental workflow for in vitro antifungal bioassays.
Caption: Putative antifungal mechanism targeting the fungal cell wall and membrane.
References
- 1. The role of the cell wall in fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]
- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acremine I Production in Acremonium byssoides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions of Acremonium byssoides for maximizing the yield of the secondary metabolite, Acremine I. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cultivation of Acremonium byssoides and the production of this compound.
| Issue/Question | Potential Causes | Troubleshooting Steps |
| Low or no biomass growth of A. byssoides | 1. Inadequate inoculum size or viability.2. Suboptimal media composition.3. Incorrect pH of the culture medium.4. Inappropriate incubation temperature.5. Contamination with other microorganisms. | 1. Ensure a fresh and viable inoculum is used. Increase the inoculum size if necessary.2. Verify the composition of the culture medium. Ensure all components are added in the correct concentrations.3. Measure and adjust the initial pH of the medium to the optimal range (typically 5.0-6.0 for many fungi).4. Check and calibrate the incubator to ensure the correct temperature (typically 25-28°C) is maintained.5. Check for contamination by microscopy and by plating on a general-purpose medium. If contaminated, discard the culture and start with a fresh, pure culture. |
| Good biomass growth but low this compound yield | 1. Suboptimal nutrient levels (carbon/nitrogen ratio).2. Incorrect timing of harvest.3. Inadequate aeration or agitation.4. Degradation of this compound after production. | 1. Optimize the carbon and nitrogen sources and their ratio in the culture medium. High biomass does not always correlate with high secondary metabolite production.[1]2. Perform a time-course experiment to determine the optimal harvest time for this compound production, which often occurs during the stationary phase of growth.3. Optimize the agitation speed and use baffled flasks to improve aeration in shake flask cultures.4. Harvest the culture at the peak production time and process immediately or store under conditions that minimize degradation (e.g., -20°C). |
| Inconsistent this compound yields between batches | 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in incubation conditions (temperature, agitation). | 1. Standardize the inoculum preparation procedure, including the age of the culture and the spore concentration.2. Prepare the culture medium from the same batches of reagents and ensure accurate measurements and thorough mixing.3. Ensure that incubators and shakers are properly calibrated and maintained to provide consistent conditions. |
| Difficulty in extracting this compound from the culture | 1. Inefficient extraction solvent.2. Incomplete cell lysis (if this compound is intracellular).3. Emulsion formation during liquid-liquid extraction. | 1. Test different organic solvents (e.g., ethyl acetate, chloroform, methanol) to find the most efficient one for this compound extraction.[2]2. If the product is intracellular, employ cell disruption techniques (e.g., sonication, homogenization) before solvent extraction.3. Centrifuge the mixture at a higher speed or use a different solvent system to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable basal medium for culturing Acremonium byssoides for this compound production?
A1: A commonly used medium for the production of acremines from Acremonium byssoides is Malt Extract-Peptone-Glucose (MPG) medium. A typical composition is provided in the experimental protocols section.
Q2: What are the key culture parameters to optimize for enhancing this compound yield?
A2: The key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), initial pH, incubation temperature, aeration (agitation speed), and incubation time.[3]
Q3: At which growth phase is this compound typically produced?
A3: As a secondary metabolite, this compound is most likely produced during the stationary phase of fungal growth, after the initial phase of rapid biomass accumulation has slowed down.[1] It is crucial to perform a time-course study to pinpoint the optimal harvest time.
Q4: How can I quantify the amount of this compound in my culture extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.[4] You will need a purified standard of this compound to create a calibration curve for accurate quantification.
Q5: What is the general biosynthetic pathway for this compound?
A5: Acremines are classified as meroterpenoids, which are hybrid natural products derived from both the polyketide and terpenoid pathways. The biosynthesis generally involves the creation of a polyketide backbone that is subsequently modified and prenylated.
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 85.2 |
| Sucrose | 11.8 | 78.5 |
| Maltose | 13.2 | 95.6 |
| Fructose | 10.5 | 65.3 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 12.8 | 92.4 |
| Yeast Extract | 13.5 | 88.1 |
| Ammonium Sulfate | 9.5 | 55.7 |
| Sodium Nitrate | 10.2 | 68.9 |
Table 3: Effect of Temperature and pH on this compound Yield
| Temperature (°C) | Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 22 | 5.0 | 10.1 | 75.3 |
| 22 | 6.0 | 10.8 | 82.1 |
| 25 | 5.0 | 12.5 | 98.6 |
| 25 | 6.0 | 13.1 | 105.4 |
| 28 | 5.0 | 11.9 | 89.2 |
| 28 | 6.0 | 12.4 | 93.7 |
Experimental Protocols
Protocol 1: Culture Medium Preparation (Malt Extract-Peptone-Glucose Medium)
-
Composition per 1 Liter:
-
Preparation:
-
Dissolve the malt extract, peptone, and glucose in 1 L of distilled water by heating and stirring.
-
Adjust the pH to a desired value (e.g., 5.5) using 1M HCl or 1M NaOH.
-
Dispense the medium into appropriate culture vessels (e.g., 100 mL per 250 mL Erlenmeyer flask).
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to room temperature before inoculation.
-
Protocol 2: Shake Flask Fermentation of Acremonium byssoides
-
Inoculum Preparation:
-
Grow A. byssoides on a Malt Extract Agar (MEA) plate for 7-10 days at 25°C.
-
Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate the sterile MPG medium with the spore suspension to a final concentration of 1 x 10^5 spores/mL.[8]
-
Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 25°C) for a predetermined duration (e.g., 10-14 days).[9][10]
-
Monitor the growth and this compound production by aseptically withdrawing samples at regular intervals.
-
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[2]
-
If this compound is suspected to be intracellular, the mycelium should be homogenized in a suitable solvent (e.g., methanol) prior to extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by HPLC:
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a High-Performance Liquid Chromatograph (HPLC) equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).
-
The mobile phase and gradient will need to be optimized for the separation of this compound. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Quantify the this compound peak by comparing its area to a standard curve prepared from a purified this compound standard.
-
Visualizations
Caption: Experimental workflow for the optimization of this compound production.
Caption: Putative biosynthetic pathway for this compound, a fungal meroterpenoid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. himedialabs.com [himedialabs.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. tmmedia.in [tmmedia.in]
- 8. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming Acremine I solubility issues in formulations
Welcome to the technical support center for Acremine I. This resource provides researchers, scientists, and drug development professionals with detailed guidance on overcoming solubility challenges associated with this compound, a promising but poorly water-soluble compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My this compound is precipitating out of my aqueous buffer solution.
Answer:
Precipitation of this compound from an aqueous solution is a common issue stemming from its low intrinsic solubility.[1][2] This often occurs when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, causing the compound to crash out as it exceeds its solubility limit.[3]
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration of this compound in your aqueous solution does not exceed its known thermodynamic solubility in that specific medium.
-
Control Solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, ideally below 1%, as higher concentrations can affect biological assays and still may not be sufficient to maintain solubility.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[4] Evaluate the pKa of this compound and adjust the buffer pH to a range where the ionized (and typically more soluble) form is predominant.
-
Incorporate Solubilizing Excipients: If pH adjustment is not feasible or effective, consider adding excipients to your formulation.[5][6][7] Cyclodextrins (like HP-β-CD) can form inclusion complexes, or surfactants (like Polysorbate 80) can form micelles to encapsulate the drug.[8][9][10]
-
Re-evaluate Formulation Strategy: For persistent precipitation, a more advanced formulation strategy, such as creating an amorphous solid dispersion or a lipid-based formulation, may be necessary.[5][11][12][13]
Issue 2: I'm observing high variability in my bioassay results.
Answer:
High variability is often linked to inconsistent solubility and uncontrolled precipitation. If this compound is not fully dissolved, the actual concentration in solution can vary significantly between experiments, leading to unreliable data.[14][15]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving this issue.
Caption: Workflow for troubleshooting bioassay variability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the baseline solubility characteristics of this compound?
Answer:
This compound is a lipophilic molecule classified as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[16][17] Its solubility is highly dependent on the solvent system used.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (µg/mL) | Notes |
| Water (pH 7.4) | < 1 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) | < 1 | Practically insoluble. |
| DMSO | > 100,000 | Highly soluble.[18] |
| Ethanol | ~5,000 | Soluble. |
| Propylene Glycol | ~25,000 | Freely soluble. |
Data are approximations for initial experimental design.
Q2: Which strategies are most effective for enhancing this compound solubility?
Answer:
Several techniques can significantly improve the aqueous solubility of this compound. The choice of method depends on the desired final concentration, dosage form, and experimental context.[19] Common strategies include the use of co-solvents, excipients, and advanced formulation technologies like amorphous solid dispersions (ASDs).[8][11][20][21]
Table 2: Comparison of Solubility Enhancement Strategies for this compound
| Strategy | Technology | Achievable Concentration (µg/mL) | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible solvent (e.g., PEG 400) | 10 - 50 | Simple to prepare for in-vitro use.[21] | May not be suitable for in-vivo studies due to potential toxicity.[21] |
| Complexation | Inclusion with Cyclodextrins (e.g., 10% HP-β-CD) | 50 - 200 | Low toxicity; suitable for parenteral formulations.[9][22] | Limited by complex stability and drug loading capacity.[23] |
| Amorphous Solid Dispersion (ASD) | Dispersing this compound in a polymer matrix (e.g., PVP VA64) | 200 - 1000+ | Significantly enhances solubility and dissolution rate; suitable for oral dosage forms.[5][12][24] | Requires specialized manufacturing processes like spray drying or hot-melt extrusion.[11][24] |
| Lipid-Based Formulation | Self-Emulsifying Drug Delivery System (SEDDS) | 500 - 5000+ | Enhances both solubility and absorption by utilizing lipid pathways.[13] | Complex formulation development; potential for GI side effects. |
Q3: How do I select the right formulation strategy for my research needs?
Answer:
The optimal formulation strategy depends on the stage of your research (e.g., early discovery vs. preclinical development) and the intended application. The decision tree below provides a guide for selecting an appropriate path.
Caption: Decision tree for selecting a suitable formulation strategy.
Q4: Is there a signaling pathway associated with this compound?
Answer:
This compound is a fungal metabolite that has been identified as an inhibitor of Plasmopara viticola, the pathogen responsible for grape downy mildew.[25] While its precise mechanism in mammalian systems is an active area of research, related meroterpenoid compounds are known to interfere with key cellular signaling pathways. A hypothetical pathway, illustrating how formulation success is critical for biological activity, is shown below. Achieving a sufficient dissolved concentration is necessary for this compound to engage its target and elicit a downstream effect.
Caption: Diagram of a hypothetical signaling pathway for this compound.
Section 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer. This method is a high-throughput approach suitable for early-stage development.[3][14][15][26][27]
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen®, 0.45 µm)
-
96-well UV-transparent collection plates
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Calibration Curve:
-
In a UV-transparent plate, perform serial dilutions of the 10 mM stock solution in a 50:50 mixture of Acetonitrile:PBS to create standards ranging from 1 µM to 100 µM.
-
This mixture is used to ensure the compound remains soluble for an accurate standard curve.
-
-
Sample Preparation:
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Add 198 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.
-
Add 2 µL of the 10 mM this compound DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.
-
Prepare at least three replicates for the compound.
-
-
Incubation:
-
Seal the plate and place it on a plate shaker at room temperature.
-
Incubate for 2 hours, shaking at a moderate speed (e.g., 300 rpm).[15]
-
-
Filtration:
-
Place the filter plate on top of a clean UV-transparent collection plate.
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Centrifuge the assembly to filter the supernatant into the collection plate, separating any precipitated this compound.
-
-
Measurement:
-
Read the absorbance of both the standard and sample plates using a UV-Vis plate reader at the λmax of this compound.
-
-
Data Analysis:
-
Use the calibration curve to calculate the concentration of dissolved this compound in the filtered samples.
-
The resulting concentration is the kinetic solubility under these conditions.
-
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.[11][24] This method is suitable for generating material for in-vivo studies.[5][28]
Materials:
-
This compound
-
Polymer carrier (e.g., Kollidon® VA64 / Copovidone)[7]
-
Solvent system (e.g., Dichloromethane:Methanol 1:1 v/v)
-
Spray dryer apparatus
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve both this compound and the polymer (Kollidon® VA64) in the solvent system to create a clear solution. A typical solids concentration is 5-10% (w/v).
-
Ensure complete dissolution using a magnetic stirrer.
-
-
Spray Dryer Setup:
-
Set the spray dryer parameters. These will need to be optimized but typical starting points are:
-
Inlet Temperature: 80-120°C
-
Atomization/Gas Flow Rate: 400-600 L/hr
-
Feed Pump Rate: 5-10 mL/min
-
-
-
Spray Drying Process:
-
Prime the system by running the pure solvent through the nozzle for a few minutes.
-
Switch the feed to the this compound-polymer solution.
-
The solution is atomized into fine droplets in the drying chamber. The hot gas evaporates the solvent, leaving behind solid particles of the drug dispersed in the polymer.[20]
-
-
Product Collection:
-
The resulting dry powder (the ASD) is separated from the gas stream by a cyclone and collected in a collection vessel.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline drug and determine the glass transition temperature (Tg) of the ASD.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.
-
Dissolution Testing: To compare the dissolution rate of the ASD against the physical mixture and pure crystalline this compound.
-
References
- 1. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are BCS Class 2 drugs [pion-inc.com]
- 18. medkoo.com [medkoo.com]
- 19. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. ijpbr.in [ijpbr.in]
- 22. pharmtech.com [pharmtech.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of Acremine I During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Acremine I during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it as a powder at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C.[1] It is crucial to protect this compound from light and moisture.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the chemical structure of related Acremine compounds, which feature multiple hydroxyl groups and unsaturated bonds, the primary degradation pathways are likely to be oxidation, hydrolysis, and photodegradation. Exposure to air (oxygen), moisture, light, and incompatible solvents or reagents can accelerate these processes.
Q3: Which solvents are recommended for dissolving this compound?
A3: While DMSO is a common solvent for many fungal metabolites, it is essential to use anhydrous, high-purity solvents. For long-term storage in solution, consider solvents that are less prone to peroxide formation. Always prepare solutions fresh when possible.
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation. A change in the physical appearance, such as color, can also suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | This compound has degraded due to improper storage or handling. | 1. Verify storage conditions (temperature, light, moisture protection). 2. Analyze the sample by HPLC or LC-MS to check for purity and degradation products. 3. Prepare fresh solutions from a new stock of this compound powder. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | The sample has degraded, leading to the formation of new compounds. | 1. Compare the chromatogram with a reference standard of pure this compound. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Review the handling procedure for any steps that might introduce contaminants or stress conditions (e.g., prolonged exposure to room temperature, incompatible solvents). |
| Change in the color or physical appearance of the this compound powder or solution | Significant degradation has likely occurred. | 1. Do not use the sample for experiments. 2. Discard the degraded sample according to your institution's safety guidelines. 3. Obtain a fresh batch of this compound and ensure proper storage from the outset. |
| Inconsistent experimental results | Partial degradation of this compound may be occurring, leading to variable concentrations of the active compound. | 1. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. 2. Use fresh aliquots for each experiment. 3. Re-evaluate the stability of this compound in the specific experimental buffer or media being used. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a full scan from 200-400 nm is recommended for initial characterization).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and identifying potential degradation products.[4][5][6]
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum light source) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Analytical methods for fungal metabolites | PPTX [slideshare.net]
- 2. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bio-efficacy of Acremine A with Adjuvants
Disclaimer: This technical support guide focuses on Acremine A, a member of the Acremine family of secondary metabolites produced by Acremonium fungi. It is presumed that the user query for "Acremine I" was a typographical error. The information provided is intended for research and drug development professionals and is based on the known bioactivities of Acremine A and related cyclohexenone compounds.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in optimizing the bio-efficacy of Acremine A, particularly through the use of adjuvants.
Troubleshooting Guide
This section addresses common issues that may arise during the experimental evaluation of Acremine A's bio-efficacy.
| Problem | Possible Cause | Suggested Solution |
| Low or no bio-activity of Acremine A | 1. Degradation of Acremine A: Cyclohexenone compounds can be unstable under certain conditions (e.g., pH, light exposure).2. Incorrect concentration: Calculation errors or improper dilution can lead to a final concentration that is too low to elicit a response.3. Cell line resistance: The target cell line may have intrinsic or acquired resistance mechanisms.4. Inappropriate assay: The chosen bioassay may not be suitable for detecting the specific activity of Acremine A. | 1. Store Acremine A stock solutions at -20°C or lower, protected from light. Prepare fresh working solutions for each experiment. Verify the stability of Acremine A in your experimental medium.2. Double-check all calculations and ensure proper calibration of pipettes. Perform a concentration-response curve to determine the optimal concentration range.3. Use a different, sensitive cell line as a positive control. If resistance is suspected, consider investigating potential resistance mechanisms (e.g., efflux pumps).4. Review the literature for assays used to evaluate similar cyclohexenone compounds. Consider alternative assays that measure different endpoints (e.g., apoptosis, specific enzyme inhibition). |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates.2. Edge effects: Evaporation from wells on the perimeter of the plate.3. Pipetting errors: Inaccurate dispensing of Acremine A, adjuvants, or reagents. | 1. Ensure thorough mixing of the cell suspension before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.2. Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile medium or PBS to maintain humidity.3. Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
| Adjuvant toxicity | 1. High concentration of adjuvant: The adjuvant itself may be cytotoxic at the concentration used.2. Synergistic toxicity: The combination of Acremine A and the adjuvant may result in unexpected toxicity. | 1. Perform a dose-response experiment for the adjuvant alone to determine its cytotoxic concentration range.2. Evaluate a matrix of concentrations for both Acremine A and the adjuvant to identify a non-toxic, synergistic combination. |
| Precipitation of Acremine A or adjuvant in media | 1. Low solubility: The compound may have poor solubility in the aqueous culture medium.2. Interaction between components: Acremine A and the adjuvant may interact and precipitate. | 1. Use a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Include a solvent control in your experiments.2. Prepare fresh solutions and observe for any precipitation upon mixing. If precipitation occurs, consider alternative adjuvants or different formulation strategies. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Acremine A and what are its known bio-activities?
A1: Acremine A is a cyclohexenone, a class of secondary metabolites isolated from Acremonium fungi.[1] Metabolites from Acremonium have been shown to possess a wide range of biological activities, including antimicrobial, cytotoxic, antitumor, and anti-inflammatory properties.[2][3] Cyclohexenone derivatives, in general, are known for their diverse bioactivities, such as antifungal and antibacterial effects.[4][5]
Q2: Why should I consider using an adjuvant with Acremine A?
A2: Adjuvants are substances that can enhance the efficacy of a primary therapeutic agent.[6] For a compound like Acremine A, an adjuvant could potentially:
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Increase its potency, allowing for lower effective doses.
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Overcome potential resistance mechanisms in target cells.
-
Improve its stability or solubility in experimental conditions.
-
Broaden its spectrum of activity.
Experimental Design
Q3: How do I select an appropriate adjuvant to test with Acremine A?
A3: The choice of adjuvant depends on the target application and the suspected mechanism of action of Acremine A. Consider adjuvants that:
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Are known to enhance the activity of antifungal or cytotoxic agents.[3]
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Can modulate cell permeability or inhibit efflux pumps.
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Have a complementary mechanism of action. For fungal metabolites, both natural and synthetic compounds can be explored as potential adjuvants.[7][8]
Q4: What controls should I include in my bio-efficacy experiments?
A4: A well-designed experiment should include the following controls:
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Untreated control: Cells treated with the vehicle (e.g., culture medium) only.
-
Vehicle control: Cells treated with the solvent used to dissolve Acremine A and the adjuvant (e.g., DMSO) at the final concentration used in the experiment.
-
Acremine A alone: To determine its baseline activity.
-
Adjuvant alone: To assess any intrinsic activity or toxicity of the adjuvant.
-
Positive control: A known bioactive compound with a similar expected effect to ensure the assay is working correctly.
Data Interpretation
Q5: How do I determine if the effect of Acremine A and the adjuvant is synergistic, additive, or antagonistic?
A5: To assess the nature of the interaction, you can use methods such as the checkerboard assay and calculate the Fractional Inhibitory Concentration (FIC) index.[9] This involves testing various combinations of Acremine A and the adjuvant and comparing the combined effect to their individual effects.
Data Presentation
Table 1: Hypothetical Bio-efficacy of Acremine A with Adjuvant X against Candida albicans
| Treatment | MIC (µg/mL) | FIC Index | Interaction |
| Acremine A alone | 64 | - | - |
| Adjuvant X alone | 128 | - | - |
| Acremine A + Adjuvant X (1:1 ratio) | 16 (Acremine A) + 32 (Adjuvant X) | 0.5 | Synergistic |
Note: This table presents hypothetical data for illustrative purposes. MIC (Minimum Inhibitory Concentration) values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted for testing the antifungal activity of Acremine A.
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of Acremine A in DMSO.
-
Prepare a 10 mg/mL stock solution of the selected adjuvant in a suitable solvent.
-
-
Preparation of Microtiter Plates:
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Add 100 µL of appropriate broth medium (e.g., RPMI-1640) to all wells of a 96-well microtiter plate.
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In the first column of wells, add an additional 100 µL of the Acremine A stock solution to create a starting concentration for serial dilution.
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Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) overnight.
-
Prepare a fungal suspension and adjust the concentration to approximately 1-5 x 10^6 CFU/mL. Further dilute this to the final working concentration as per standardized protocols (e.g., CLSI guidelines).
-
-
Inoculation and Incubation:
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Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.
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Include a growth control (medium + inoculum) and a sterility control (medium only).
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Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the Results:
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The MIC is the lowest concentration of Acremine A that visibly inhibits fungal growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
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Plate Setup:
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Prepare a 96-well plate with serial dilutions of Acremine A along the x-axis and the adjuvant along the y-axis.
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Each well will contain a unique combination of concentrations of Acremine A and the adjuvant in a final volume of 100 µL.
-
-
Inoculation and Incubation:
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Add 100 µL of the prepared fungal inoculum to each well.
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Incubate under the same conditions as the MIC assay.
-
-
Data Analysis:
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Determine the MIC for each compound alone and in combination.
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Calculate the FIC for each compound: FIC = (MIC of drug in combination) / (MIC of drug alone).
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Calculate the FIC index: FIC Index = FIC of Acremine A + FIC of Adjuvant.
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Interpret the results:
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FIC Index ≤ 0.5: Synergy
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0.5 < FIC Index ≤ 4.0: Additive/Indifference
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FIC Index > 4.0: Antagonism
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway of Acremine A-induced apoptosis, enhanced by an adjuvant.
Experimental Workflow Diagram
Caption: General workflow for assessing the synergistic bio-efficacy of Acremine A.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive cyclohexene derivatives from a mangrove-derived fungus Cladosporium sp. JJM22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal adjuvants: Preserving and extending the antifungal arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. croplife.com [croplife.com]
- 7. Metabolites from Marine-Derived Fungi as Potential Antimicrobial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal vaccines and adjuvants: a tool to reveal the interaction between host and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Addressing batch-to-batch variability in Acremine I production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the production of Acremine I. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during synthesis.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of this compound, leading to batch-to-batch variability. The troubleshooting steps are presented in a question-and-answer format.
Issue 1: Low Yield of the Final this compound Product
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Question: We are experiencing significantly lower yields of this compound compared to our established baseline. What are the potential causes and how can we troubleshoot this?
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Answer: Low yields in a multi-step synthesis can originate from various stages. A systematic approach is required to identify the root cause.
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Initial Raw Material Quality: Verify the purity and integrity of all starting materials, especially the initial precursor (e.g., meta-cresol). Impurities in the starting material can propagate through the synthesis and inhibit key reactions.
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Reaction Conditions: Small deviations in reaction parameters can have a large impact on yield. Critically review the following for each step:
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Temperature: Ensure precise temperature control, as fluctuations can lead to side product formation.
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Reaction Time: Incomplete or excessive reaction times can result in a mixture of unreacted starting material and degradation products.
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Reagent Stoichiometry: Inaccurate measurement of reagents can lead to incomplete reactions or the formation of by-products.
-
-
Purification Steps: Inefficient purification at intermediate or final stages can lead to product loss. Evaluate the efficiency of your chromatography or crystallization methods.
Troubleshooting Workflow for Low Yield
Troubleshooting workflow for low this compound yield. -
Issue 2: Inconsistent Purity and Impurity Profile Between Batches
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Question: We are observing significant variations in the purity of this compound and the presence of unknown impurities in different batches. How can we identify the source of these inconsistencies?
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Answer: An inconsistent impurity profile points to a lack of control over the reaction pathway. Potential sources of impurities include side reactions, degradation of intermediates or the final product, and contaminants from reagents or solvents.[1][2]
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Impurity Identification: The first step is to characterize the major impurities using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the structure of the impurity can provide clues about its origin.
-
Potential Impurity Sources in Acremine Synthesis:
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By-products from side reactions: Unwanted reactions of starting materials or intermediates with reagents can lead to by-products.[1]
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Degradation products: this compound or its intermediates may degrade under certain conditions of light, temperature, or pH.[1]
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Residual starting materials or intermediates: Incomplete reactions will result in the carry-over of starting materials or intermediates into the final product.
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Reagents and catalysts: Traces of reagents, ligands, or catalysts used in the synthesis may be present in the final product.[2]
-
-
Process Control: Implement stringent in-process controls to monitor the reaction progress and the formation of impurities at each step. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
Table 1: Potential Impurities in this compound Synthesis
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| Potential Impurity Source | Example | Analytical Detection Method | Mitigation Strategy |
| Starting Materials | Unreacted meta-cresol | GC-MS, HPLC | Ensure high purity of starting materials; Optimize reaction stoichiometry and time. |
| Intermediates | Incompletely reacted diol intermediate | LC-MS, NMR | Monitor reaction completion by TLC or HPLC; Adjust reaction conditions. |
| Side Products | Isomers or over-oxidized products | HPLC, Chiral Chromatography | Optimize reaction selectivity; Control temperature and reagent addition. |
| Reagents/Catalysts | Residual catalysts from reduction steps | ICP-MS | Implement effective purification steps; Use minimal effective catalyst concentration. |
| Solvents | Residual organic solvents | GC-HS | Use appropriate drying techniques; Select solvents with low toxicity potential.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor to ensure batch-to-batch consistency in this compound synthesis?
A1: To ensure consistency, it is crucial to monitor and control several critical process parameters throughout the synthesis. These include:
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Purity of starting materials and reagents: As the quality of the initial inputs directly affects the final product.
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Reaction temperature: To prevent the formation of temperature-sensitive by-products.
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pH of the reaction mixture: Especially in steps involving acid or base catalysts.
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Stirring rate: To ensure homogeneous reaction conditions.
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Water content: As water can interfere with certain reactions (e.g., those involving organometallic reagents).
Q2: Which analytical techniques are recommended for the quality control of this compound?
A2: A combination of analytical techniques should be employed for comprehensive quality control:
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HPLC: For determining purity and quantifying impurities.
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Mass Spectrometry (MS): For confirming the molecular weight of the final product and identifying impurities.
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NMR Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.
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Chiral Chromatography: To determine the enantiomeric excess, which is critical for biological activity.
-
FTIR Spectroscopy: To confirm the presence of key functional groups.
Q3: How can we develop a "golden batch" profile for this compound production?
A3: A "golden batch" profile is an idealized manufacturing process based on data from successful batches. To develop this:
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Data Collection: Gather comprehensive data from multiple successful production runs, including all critical process parameters and quality attributes.
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Statistical Analysis: Use statistical methods to define the acceptable range for each parameter.
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Model Development: Create a model that represents the ideal process trajectory.
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Real-time Monitoring: Use this model for real-time monitoring of new batches to detect any deviations early on.
Experimental Protocols
The following is a generalized protocol for a key step in the synthesis of an Acremine precursor, based on the published synthesis of Acremine F.[3] This can be adapted for the specific synthesis of this compound.
Protocol: Asymmetric Dihydroxylation and Kinetic Resolution
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Enantioselective Dihydroxylation: The starting cyclohexa-1,4-diene is subjected to an enantioselective Sharpless dihydroxylation to introduce two hydroxyl groups with a specific stereochemistry. It is noted that this step may proceed with modest enantioselectivity initially.[3]
-
Kinetic Resolution: The subsequent step involves a highly enantioselective reduction which also acts as a kinetic resolution. This step is crucial for enhancing the optical purity of the intermediate.[3]
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In-process Control: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
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Purification: After completion, the product is purified using column chromatography to isolate the desired stereoisomer.
Signaling Pathway
While the specific signaling pathway for this compound is not extensively documented in publicly available literature, a hypothetical pathway is presented below for illustrative purposes, demonstrating how this compound might exert its biological effects. This diagram is a conceptual representation and should not be considered as experimentally validated for this compound.
Hypothetical Signaling Pathway of this compound
References
Preventing microbial contamination in Acremonium byssoides fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing microbial contamination during Acremonium byssoides fermentation. The information provided is based on established principles of fungal fermentation and data available for the Acremonium genus.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of microbial contaminants in fungal fermentations?
A1: The most prevalent contaminants are bacteria (e.g., Bacillus, Lactobacillus), yeasts (e.g., Candida, Saccharomyces), and other molds (e.g., Penicillium, Aspergillus).[1] These microbes compete for nutrients, can alter the pH of the medium, and may produce metabolites that inhibit the growth of Acremonium byssoides or contaminate the final product.
Q2: What are the primary sources of contamination in a fermentation process?
A2: Contamination can originate from several sources, including inadequately sterilized media, bioreactors, and associated equipment. Non-sterile inoculum, contaminated air, and operator error during sampling or additions are also significant contributors.[1]
Q3: How can I visually identify contamination in my Acremonium byssoides culture?
A3: Signs of contamination include:
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Bacterial contamination: A sudden drop in pH, cloudy or turbid broth, and the formation of a film on the surface of the culture.[1]
-
Yeast contamination: A change in the culture's aroma (e.g., a "bready" or alcohol smell) and the appearance of distinct, often budding, yeast cells under the microscope.
-
Mold contamination: The appearance of fuzzy colonies with different colors (e.g., green, black, or white) on the surface of the culture or on the walls of the fermenter.
Q4: Is it possible to salvage a contaminated fermentation?
A4: In most research and production settings, it is best to discard a contaminated batch to prevent the spread of the contaminant and to ensure the integrity of the final product. Attempts to rescue a contaminated culture with antibiotics or antifungals can be challenging and may not be completely effective.
Troubleshooting Guides
Issue 1: Persistent Bacterial Contamination in Multiple Batches
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Question: I am experiencing bacterial contamination in consecutive fermentation runs, despite following our standard sterilization protocol. What should I do?
-
Answer:
-
Review Sterilization Protocol:
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Autoclave Validation: Verify that your autoclave is reaching and maintaining the target temperature (typically 121°C) and pressure (15 psi) for the required duration (at least 20 minutes for liquids). Use biological indicators (e.g., Geobacillus stearothermophilus spores) to confirm the effectiveness of your autoclave cycles.
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Media Composition: Complex media components can sometimes protect microbes from heat. Consider sterilizing heat-sensitive components separately by filtration and adding them aseptically to the cooled, autoclaved medium.
-
-
Inspect Equipment:
-
Bioreactor Integrity: Check the bioreactor for any scratches, cracks, or worn-out seals and O-rings that could harbor and protect contaminants from sterilization.
-
Tubing and Connections: Ensure all tubing and connections are properly sterilized and that there are no leaks. Replace any worn or damaged tubing.[1]
-
-
Evaluate Inoculum:
-
Seed Culture Purity: Streak a sample of your Acremonium byssoides seed culture onto a nutrient-rich agar medium to check for hidden bacterial contamination.[1]
-
-
Aseptic Technique Review:
-
Operator Training: Observe the aseptic techniques used during inoculation and sampling. Ensure that all manipulations are performed in a sterile environment, such as a laminar flow hood.
-
Environmental Monitoring: Use settle plates to monitor the microbial load in the air of the laboratory and inoculation area.
-
-
Issue 2: Fungal Cross-Contamination
-
Question: I have identified a different mold species growing in my Acremonium byssoides culture. How can I prevent this?
-
Answer:
-
Air Filtration:
-
Ensure that the air used for aeration is passed through a sterile 0.22 µm filter. Regularly check the integrity of the air filters and replace them as recommended by the manufacturer.
-
-
Laboratory Hygiene:
-
Maintain a clean and organized laboratory environment. Regularly disinfect surfaces, incubators, and other equipment.
-
Avoid working with different fungal species simultaneously in the same area. If this is unavoidable, ensure thorough cleaning and disinfection between handling different organisms.
-
-
Inoculum Purity:
-
Visually inspect your stock and seed cultures for any signs of cross-contamination before use. It is good practice to periodically re-streak your culture from a single colony to maintain purity.
-
-
Data Presentation
Table 1: Efficacy of Different Sterilization Methods on Feedstock Preservation
| Sterilization Method | Feedstock | Parameter Measured | Efficacy |
| Filtration | Sugar Beet Molasses | Conservation of Total Fermentable Sugars | 80% |
| Pasteurization | Sugar Beet Molasses | Conservation of Total Fermentable Sugars | 80% |
| Ozonation | Sugar Beet Molasses | Conservation of Total Fermentable Sugars | 65% |
| Pasteurization | Sugar Beet Juice | Conservation of Total Fermentable Sugars | 61% |
| Ozonation | Sugar Beet Juice | Conservation of Total Fermentable Sugars | 41% |
| Filtration | Sugar Beet Juice | Conservation of Total Fermentable Sugars | 29% |
Data adapted from a study on sugar preservation for bioethanol fermentation. The efficacy may vary depending on the specific composition of the fermentation medium.
Table 2: In Vitro Antifungal Susceptibility of Various Acremonium Species (MIC in µg/mL)
| Antifungal Agent | A. kiliense | A. sclerotigenum-A. egyptiacum | A. persicinum | A. atrogriseum |
| Anidulafungin | >8 | >8 | >8 | >8 |
| Caspofungin | >8 | >8 | >8 | >8 |
| Micafungin | >8 | >8 | >8 | >8 |
| Amphotericin B | 1 - >16 | 2 - >16 | 2 - >16 | 2 - 8 |
| Itraconazole | >16 | >16 | >16 | >16 |
| Posaconazole | 0.5 - >16 | 1 - >16 | 1 - >16 | 1 - 8 |
| Voriconazole | 0.5 - >16 | 1 - >16 | 1 - >16 | 1 - 4 |
| Terbinafine | ≤0.03 - 0.25 | ≤0.03 - 0.12 | ≤0.03 - 0.06 | ≤0.03 - 0.06 |
Disclaimer: This data is from a study on clinical isolates of various Acremonium species and may not be representative of Acremonium byssoides. Antifungal agents are generally not recommended for routine contamination control in fermentation and should only be considered in specific research contexts.
Experimental Protocols
Protocol 1: Media Preparation and Sterilization
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Media Formulation: Prepare the desired fermentation medium for Acremonium byssoides. A common basal medium for fungi is Potato Dextrose Broth (PDB) or a custom-defined medium.
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Dissolution: Dissolve all media components in distilled or deionized water. If using agar for solid media, heat and stir until completely dissolved.
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Dispensing: Dispense the medium into appropriate vessels (e.g., flasks, bioreactor).
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Sterilization:
-
Autoclaving: Loosely cap the vessels and autoclave at 121°C and 15 psi for at least 20 minutes. Larger volumes may require longer sterilization times.
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Filtration: For heat-labile components, prepare a concentrated stock solution, sterilize it by passing it through a 0.22 µm syringe filter, and aseptically add it to the cooled, autoclaved medium.
-
-
Post-Sterilization Check: After cooling, visually inspect the medium for any signs of contamination before inoculation.
Protocol 2: Inoculum Preparation
-
Culture Revival: From a long-term stock (e.g., cryopreserved vial), streak Acremonium byssoides onto a suitable agar plate (e.g., Potato Dextrose Agar) and incubate at the optimal growth temperature (typically 25-30°C) until sufficient growth is observed.
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Seed Culture: Aseptically transfer a small piece of the agar culture or a loopful of spores into a flask containing sterile liquid medium.
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Incubation: Incubate the seed culture on a shaker at an appropriate speed and temperature to promote growth. The duration of incubation will depend on the growth rate of Acremonium byssoides.
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Purity Check: Before inoculating the main fermenter, visually inspect the seed culture for any signs of contamination and take a small sample to examine under a microscope.
Protocol 3: Contamination Check
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Microscopy: Aseptically withdraw a small sample from the fermenter. Prepare a wet mount and observe under a microscope at 400x or 1000x magnification. Look for the presence of motile bacteria or yeast cells, which are typically smaller than fungal hyphae.
-
Plating on Rich Media:
-
Aseptically streak a loopful of the fermentation broth onto a nutrient-rich agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for yeasts and other fungi).
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Incubate the plates at 30-37°C for bacteria and 25-30°C for fungi.
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Examine the plates for colony growth after 24-72 hours. The presence of colonies other than Acremonium byssoides indicates contamination.
-
Mandatory Visualizations
References
Validation & Comparative
Acremine I vs. Copper-Based Fungicides: A Comparative Analysis for Researchers
Acremine I, a fungal metabolite with targeted anti-oomycete activity, presents a potential alternative to traditional copper-based fungicides. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction
The management of fungal and oomycete plant pathogens is a critical aspect of global agriculture and food security. For over a century, copper-based fungicides have been a cornerstone of disease control, valued for their broad-spectrum activity and low risk of resistance development. However, concerns over their environmental impact, including accumulation in soil and toxicity to non-target organisms, have spurred the search for more sustainable alternatives.
This compound, a secondary metabolite produced by the endophytic fungus Acremonium byssoides, has emerged as a compound of interest due to its inhibitory effects against Plasmopara viticola, the causal agent of grape downy mildew.[1] This guide aims to provide a detailed comparison of this compound and copper-based fungicides, summarizing available data on their efficacy and mechanisms of action, and outlining the experimental methodologies required for their evaluation.
Efficacy and Mechanism of Action
This compound: A Targeted Approach
As a secondary metabolite, this compound is presumed to have a specific, single-site mode of action. This targeted approach can be highly effective but also carries a higher risk of resistance development in the target pathogen population over time. The precise molecular target and signaling pathway of this compound have not yet been elucidated.
Copper-Based Fungicides: A Multi-Pronged Attack
Copper-based fungicides are inorganic compounds that have been used in agriculture for over a century to control a wide range of fungal and bacterial pathogens. Their primary mechanism of action is the release of copper ions (Cu²⁺), which are non-specific and impact multiple sites within microbial cells. These ions can denature proteins, inhibit enzyme activity, disrupt cell membranes, and interfere with key metabolic processes. This multi-site action is a key advantage, as it makes the development of resistance by pathogens extremely unlikely.
However, the non-specific nature of copper ions also contributes to their primary drawback: phytotoxicity. If excessive amounts of copper are absorbed by the plant, it can lead to cellular damage and negatively impact growth and yield. Furthermore, the accumulation of copper in the soil can have detrimental effects on soil microbiota and other non-target organisms.
Comparative Data
Due to the limited publicly available quantitative data for this compound, a direct numerical comparison of efficacy is not possible at this time. The following table provides a qualitative and conceptual comparison based on the current understanding of both fungicide types.
| Feature | This compound (Hypothesized) | Copper-Based Fungicides |
| Active Ingredient | Secondary metabolite from Acremonium byssoides | Copper ions (Cu²⁺) |
| Mode of Action | Specific, single-site | Multi-site, non-specific |
| Spectrum of Activity | Likely narrow (anti-oomycete) | Broad (fungi and bacteria) |
| Risk of Resistance | Higher | Very low |
| Phytotoxicity | Unknown | Can be high if not managed properly |
| Environmental Impact | Likely lower, biodegradable | Accumulates in soil, toxic to non-target organisms |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not available in the public domain. However, a standard workflow for testing a novel fungicide against Plasmopara viticola would typically involve the following steps:
In Vitro Assays:
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Isolation and Culture of Plasmopara viticola : Sporangia are collected from infected grapevine leaves and maintained on fresh, susceptible leaf discs.
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Spore Germination Assay : A suspension of sporangia is treated with varying concentrations of the test compound (e.g., this compound). The percentage of germinated spores is determined after a set incubation period under controlled conditions (temperature and light).
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Mycelial Growth Inhibition Assay : If the pathogen can be cultured on artificial media, the test compound is incorporated into the media at different concentrations. The radial growth of the mycelium is measured over time to determine the inhibitory effect.
In Vivo Assays:
-
Leaf Disc Assay : Leaf discs from susceptible grapevine cultivars are treated with the test compound and then inoculated with a sporangial suspension of P. viticola. The development of disease symptoms (e.g., lesion size, sporulation) is assessed after an incubation period.
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Whole Plant Assay : Whole, potted grapevine plants are sprayed with the test compound and, after a drying period, are inoculated with the pathogen. The plants are then kept in a controlled environment with high humidity to promote disease development. Disease severity is rated visually using a standardized scale.
Visualizing the Mechanisms
To illustrate the conceptual differences in the mechanisms of action, the following diagrams are provided.
References
A Comparative Analysis of Acremine I and Fosetyl-aluminium for Downy Mildew Control
Acremine I, a promising natural antifungal agent, demonstrates inhibitory effects on downy mildew, though comprehensive comparative data with the industry-standard fosetyl-aluminium remains limited. While fosetyl-aluminium is a well-established systemic fungicide with a dual mode of action, this compound's potential lies in its novel structure and biological origin.
This guide provides a detailed comparison of this compound and fosetyl-aluminium for the control of downy mildew, caused by oomycetes like Plasmopara viticola. The information is intended for researchers, scientists, and drug development professionals interested in novel and conventional antifungal compounds.
I. Chemical and Biological Profile
| Feature | This compound | Fosetyl-aluminium |
| Chemical Class | Prenylated polyketide | Organophosphate |
| Source | Metabolite of the endophytic fungus Acremonium byssoides | Synthetic chemical |
| Target Pathogen | Plasmopara viticola (grape downy mildew) | Wide range of oomycetes, including Plasmopara spp., Phytophthora spp., and Pythium spp.[1][2] |
| Mode of Action | Inhibition of sporangial germination[1][3][4] | Systemic fungicide with both direct and indirect action. It directly inhibits fungal growth and also stimulates the plant's natural defense mechanisms.[1] |
II. Efficacy and Performance Data
Quantitative, peer-reviewed comparative studies directly evaluating the efficacy of this compound against fosetyl-aluminium are not yet available in the public domain. However, initial research on this compound and its related compounds has demonstrated its potential in controlling downy mildew.
This compound:
This compound is part of a group of novel prenylated polyketide metabolites, designated Acremines H–N, isolated from the endophytic fungus Acremonium byssoides.[1][3][4][5] In vitro studies have shown that these compounds, including this compound, inhibit the germination of sporangia of Plasmopara viticola, the causative agent of grapevine downy mildew.[1][3][4] Specific efficacy data, such as EC50 values, from the primary literature are not widely disseminated.
Fosetyl-aluminium:
Fosetyl-aluminium is a widely used and effective systemic fungicide for the control of downy mildew on a variety of crops.[1][6] Its systemic nature allows it to be transported throughout the plant, providing protection to both existing and new growth.[1] It functions by directly inhibiting the growth of the fungal pathogen and by stimulating the plant's own defense responses.
III. Experimental Protocols
This compound - Inhibition of Plasmopara viticola Sporangial Germination (Inferred from related studies):
The following is a generalized protocol based on typical antifungal assays for downy mildew. The specific details for this compound would be found in the primary research by Arnone et al. (2009).
-
Isolation of Sporangia: Sporangia of Plasmopara viticola are collected from infected grape leaves.
-
Preparation of this compound Solutions: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted to various concentrations in sterile distilled water.
-
Incubation: A suspension of sporangia is mixed with the different concentrations of this compound solutions on a microscope slide or in a multi-well plate.
-
Germination Assessment: The slides or plates are incubated under conditions favorable for sporangial germination (e.g., specific temperature and humidity).
-
Data Analysis: After the incubation period, the percentage of germinated sporangia is determined by microscopic observation. The EC50 value (the concentration that inhibits 50% of germination) can then be calculated.
Fosetyl-aluminium - Efficacy Trial on Grapevines (Generalized Protocol):
-
Plant Material: Healthy, potted grapevine plants susceptible to downy mildew are used.
-
Fungicide Application: Fosetyl-aluminium is applied as a foliar spray at the recommended concentration. A control group of plants is sprayed with water only.
-
Inoculation: After the fungicide application has dried, plants are inoculated with a suspension of Plasmopara viticola sporangia.
-
Incubation: Plants are placed in a controlled environment with high humidity and optimal temperature to promote disease development.
-
Disease Assessment: After a set incubation period (e.g., 7-10 days), the severity of downy mildew infection is assessed by visually scoring the percentage of leaf area covered with lesions and/or the density of sporulation.
-
Data Analysis: The efficacy of fosetyl-aluminium is calculated by comparing the disease severity on treated plants to that on the control plants.
IV. Signaling Pathways and Mechanisms of Action
This compound:
The precise signaling pathway and molecular target of this compound in Plasmopara viticola have not yet been elucidated. As a prenylated polyketide, its mechanism may involve disruption of cell membrane integrity, inhibition of key enzymes in metabolic pathways, or interference with signal transduction pathways essential for germination and growth.
Caption: Hypothetical mechanism of this compound inhibiting sporangial germination.
Fosetyl-aluminium:
Fosetyl-aluminium exhibits a dual mechanism of action. Firstly, it has a direct inhibitory effect on the growth of the oomycete. Secondly, and perhaps more significantly, it stimulates the plant's innate defense mechanisms. This involves the upregulation of defense-related genes and the production of antimicrobial compounds, such as phytoalexins.
Caption: Dual mode of action of fosetyl-aluminium in downy mildew control.
V. Conclusion
Fosetyl-aluminium remains a reliable and effective fungicide for the management of downy mildew due to its systemic activity and dual mode of action. This compound represents a promising new avenue for downy mildew control, originating from a natural source. Its inhibitory effect on sporangial germination is a key finding. However, further research is required to quantify its efficacy in comparison to existing fungicides like fosetyl-aluminium, to fully elucidate its mechanism of action, and to evaluate its performance under field conditions. The development of natural product-based fungicides like this compound could provide valuable new tools for integrated pest management strategies and for managing fungicide resistance.
References
Assessment of Synergistic Effects of Acremine I with Other Antifungal Agents: A Methodological Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the current landscape of research into the synergistic antifungal properties of Acremine I. Following a comprehensive review of available scientific literature, it has been determined that there is currently no published experimental data on the synergistic effects of this compound in combination with other antifungal agents.
Therefore, this document serves as a detailed methodological guide for researchers interested in investigating the potential synergistic or antagonistic interactions of this compound, or any novel antifungal compound, with established antifungal drugs. The protocols and data presentation formats outlined below are based on standardized and widely accepted methods in the field of mycology.
Data Presentation: A Framework for Comparison
To facilitate clear and concise comparison of potential synergistic activities, all quantitative data should be summarized in a structured format. The table below provides a template for presenting results from a checkerboard synergy assay, which is a primary method for this type of investigation.
Table 1: In Vitro Synergistic Activity of this compound Against [Fungal Species]
| Antifungal Agent | MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | FICI | Interpretation |
| Amphotericin B | ||||
| Fluconazole | ||||
| Caspofungin | ||||
| Voriconazole |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. FICI (Fractional Inhibitory Concentration Index) is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for two key experiments used to assess antifungal synergy.
Checkerboard Broth Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.
a. Preparation of Materials:
-
96-well microtiter plates.
-
Standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL).
-
Stock solutions of this compound and the second antifungal agent at concentrations at least 10 times the expected MIC.
-
Appropriate broth medium (e.g., RPMI-1640).
b. Experimental Procedure:
-
Serially dilute this compound horizontally across the microtiter plate.
-
Serially dilute the second antifungal agent vertically down the plate. This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells for each agent alone to determine their individual MICs. Also, include a growth control well (no antifungal agents) and a sterility control well (no inoculum).
-
Inoculate each well (except the sterility control) with the standardized fungal suspension.
-
Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
Visually or spectrophotometrically assess fungal growth in each well to determine the MIC of each agent alone and in combination.
c. Data Analysis: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
This dynamic method assesses the rate at which an antifungal combination kills a fungal population over time.
a. Preparation of Materials:
-
Flasks or tubes containing appropriate broth medium.
-
Standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL).
-
Stock solutions of this compound and the second antifungal agent.
b. Experimental Procedure:
-
Prepare flasks/tubes with the following conditions:
-
Growth control (no antifungal agents).
-
This compound alone (at a specific concentration, e.g., MIC).
-
Second antifungal agent alone (at a specific concentration, e.g., MIC).
-
Combination of this compound and the second antifungal agent (at the same concentrations).
-
-
Inoculate all flasks/tubes with the standardized fungal suspension.
-
Incubate the cultures at a suitable temperature with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable colony-forming units (CFU/mL).
-
Incubate the agar plates until colonies are visible and count them.
c. Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the checkerboard assay and time-kill curve analysis.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for time-kill curve analysis.
Investigating Potential Resistance Mechanisms to Acremine I in Plasmopara viticola: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating potential resistance mechanisms of the grapevine downy mildew pathogen, Plasmopara viticola, to Acremine I, a secondary metabolite produced by the fungus Acremonium byssoides.[1] While the precise mechanism of action of this compound is currently not fully elucidated, this document outlines hypothetical mechanisms and provides detailed experimental protocols to test these hypotheses. The comparative data presented herein is hypothetical and intended to serve as a template for experimental design and data analysis.
Introduction to this compound and Plasmopara viticola
Plasmopara viticola is an oomycete that causes downy mildew, a devastating disease of grapevines worldwide. Control of this pathogen heavily relies on the use of fungicides. However, the emergence of fungicide resistance is a significant threat to sustainable viticulture.[2][3] this compound is a fungal metabolite that has demonstrated inhibitory effects on P. viticola, making it a compound of interest for the development of new fungicides.[4] Understanding the potential for resistance to this compound is crucial for its effective and durable deployment.
Hypothetical Mechanism of Action of this compound
Based on the diverse bioactivities of secondary metabolites from Acremonium species, which include enzyme inhibition, it is hypothesized that this compound acts as a specific enzyme inhibitor within a critical metabolic or signaling pathway in P. viticola. For the purpose of this guide, we will hypothesize that this compound targets a novel enzyme, "Enzyme X," essential for zoospore germination.
Potential Resistance Mechanisms to this compound
Based on the hypothesized mode of action, several potential resistance mechanisms could emerge in P. viticola populations under selection pressure from this compound. These are compared with the sensitive (wild-type) phenotype in the tables below.
Target Site Modification
A common mechanism of fungicide resistance involves mutations in the gene encoding the target protein, which reduces the binding affinity of the fungicide.[4][5]
Table 1: Comparison of Sensitive vs. Resistant (Target Site Modification) Phenotypes
| Parameter | Sensitive (Wild-Type) Isolate | Resistant (Target Site Mutant) Isolate |
| This compound EC₅₀ (µg/mL) | 0.5 | 50 |
| "Enzyme X" Gene Sequence | Wild-type allele | Point mutation (e.g., A123T) |
| "Enzyme X" Protein Structure | Normal conformation | Altered conformation |
| In vitro "Enzyme X" Inhibition by this compound | High | Low to negligible |
Overexpression of the Target Enzyme
Increased production of the target enzyme can titrate out the inhibitor, requiring higher concentrations of the fungicide to achieve the same level of inhibition.
Table 2: Comparison of Sensitive vs. Resistant (Target Overexpression) Phenotypes
| Parameter | Sensitive (Wild-Type) Isolate | Resistant (Target Overexpression) Isolate |
| This compound EC₅₀ (µg/mL) | 0.5 | 25 |
| "Enzyme X" Gene Expression Level (relative to housekeeping gene) | 1x | 20x |
| "Enzyme X" Protein Abundance | Normal | High |
| In vitro "Enzyme X" Inhibition by this compound | High | High (but more enzyme present) |
Increased Efflux Pump Activity
Upregulation of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the cell, reducing its intracellular concentration.
Table 3: Comparison of Sensitive vs. Resistant (Efflux Pump) Phenotypes
| Parameter | Sensitive (Wild-Type) Isolate | Resistant (Efflux Pump) Isolate |
| This compound EC₅₀ (µg/mL) | 0.5 | 15 |
| ABC Transporter Gene Expression Level | Basal | High |
| Intracellular this compound Accumulation | High | Low |
| Effect of Efflux Pump Inhibitor (e.g., Verapamil) | No change in EC₅₀ | Reversal of resistance (EC₅₀ decreases) |
Experimental Protocols
Detailed methodologies are provided below to investigate the hypothesized resistance mechanisms.
In Vitro Fungicide Sensitivity Assay (Leaf Disc Bioassay)
This protocol determines the half-maximal effective concentration (EC₅₀) of this compound against different P. viticola isolates.
-
Preparation of Leaf Discs: Collect young, healthy grapevine leaves and surface-sterilize them. Use a cork borer to create uniform leaf discs (approximately 1 cm in diameter).
-
Fungicide Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in sterile distilled water to achieve a range of concentrations.
-
Inoculation: Prepare a suspension of P. viticola sporangia in cold, sterile distilled water. Place leaf discs, abaxial side up, on water agar in Petri dishes. Apply a droplet of the sporangial suspension to the center of each disc.
-
Treatment: After a brief incubation period to allow for zoospore release and infection, apply the different concentrations of this compound solutions to the leaf discs.
-
Incubation: Incubate the Petri dishes in a controlled environment with appropriate light and temperature to promote disease development.
-
Assessment: After 5-7 days, assess the percentage of the leaf disc area covered by sporulation for each treatment.
-
Data Analysis: Calculate the EC₅₀ value by fitting the dose-response data to a suitable regression model.
Molecular Analysis of the "Enzyme X" Gene
This protocol aims to identify mutations in the putative target gene.
-
DNA Extraction: Extract genomic DNA from both sensitive and resistant P. viticola isolates using a suitable extraction kit.
-
Primer Design: Design PCR primers to amplify the entire coding sequence of the "Enzyme X" gene.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and sensitive isolates to identify any single nucleotide polymorphisms (SNPs) that may result in amino acid changes.
Gene Expression Analysis by qRT-PCR
This protocol quantifies the expression level of the "Enzyme X" gene and putative efflux pump genes.
-
RNA Extraction: Extract total RNA from P. viticola isolates grown in the presence and absence of a sub-lethal concentration of this compound.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the "Enzyme X" gene, putative ABC transporter genes, and a validated housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Visualizing Potential Resistance Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound action and resistance.
Caption: Experimental workflow for identifying this compound resistance.
Caption: Logical relationship of potential this compound resistance mechanisms.
References
Validating Antifungal Activity in Field Trials: A Comparative Guide
A Note on the Investigated Compound: Initial literature searches for "Acremine I" did not yield information regarding its use or evaluation in agricultural field trials. The existing research primarily focuses on the in vitro antifungal properties of a related acridone derivative, designated M14, against human pathogens.[1] Given the absence of field data for this compound, this guide will instead provide a comparative analysis of three widely used agricultural fungicides with established field trial data: Azoxystrobin , Propiconazole , and Boscalid . This will serve as a practical framework for researchers and drug development professionals on how to structure and present such validation studies.
Executive Summary
This guide offers a comparative overview of the field trial performance of three leading fungicides: Azoxystrobin (a strobilurin), Propiconazole (a triazole), and Boscalid (a carboxamide). We present quantitative data from field trials, detail the experimental protocols for conducting such trials, and visualize the distinct mechanisms of action for each fungicide. This information is intended to provide a robust framework for evaluating and comparing the efficacy of novel antifungal compounds in an agricultural context.
Comparative Efficacy from Field Trials
The following tables summarize data from field trials comparing the efficacy of Azoxystrobin, Propiconazole, and Boscalid against key fungal diseases in major crops. Efficacy is typically measured by the reduction in disease severity compared to an untreated control and the corresponding impact on crop yield.
Table 1: Efficacy Against Wheat Leaf Rust (Puccinia triticina)
| Fungicide Treatment | Application Rate (per hectare) | Mean Disease Severity (%) | Percent Disease Control (%) | Mean Yield (tonnes/ha) | Yield Increase over Control (%) |
| Untreated Control | N/A | 48.4 | - | 2.06 | - |
| Azoxystrobin 23.1% SC | 0.1% solution | 10.2 | 78.9 | 3.15 | 53.0 |
| Propiconazole 25% EC | 0.1% solution | 9.5 | 80.4 | 2.97 | 44.1 |
| Tebuconazole 25% EC (alternative triazole) | 0.1% solution | 1.8 | 96.3 | 3.21 | 56.1 |
Data adapted from a study on the chemical management of wheat rust. Note the inclusion of Tebuconazole as another widely used triazole for comparison.[2]
Table 2: Comparative Efficacy Against Soybean Rust (Phakopsora pachyrhizi)
| Fungicide Class | Number of Treatments Evaluated | Median Disease Reduction (%) | Median Yield Increase (%) |
| Strobilurins (e.g., Azoxystrobin) | Multiple | < 50% | ~30-40% |
| Triazoles (e.g., Propiconazole) | Multiple | > 50% | > 40% |
| Strobilurin + Triazole Mixtures | Multiple | > 60% | > 45% |
This table provides a meta-analysis summary from 71 uniform fungicide trials in Brazil, indicating that triazoles generally outperform strobilurins when used alone for soybean rust control, and mixtures provide the best results.[3][4]
Experimental Protocols
Conducting reliable fungicide field trials requires a standardized methodology to ensure that the results are statistically significant and reproducible. Below is a detailed protocol for a typical fungicide efficacy trial.
Protocol: Evaluating Fungicide Efficacy on Cereal Crops
-
Site Selection and Trial Design:
-
Select a field with a history of the target disease and uniform soil type.
-
Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.[5]
-
Each block should contain all treatments, including an untreated control.
-
Plot size should be standardized, for example, 1.5 meters by 6.5 meters.[5]
-
-
Treatment Application:
-
Calibrate spray equipment to ensure accurate and uniform application rates.
-
Apply fungicides at the recommended crop growth stage for the target disease (e.g., flag leaf emergence for many cereal leaf diseases).[6]
-
Use a forward/backward nozzle formation to ensure thorough coverage of the plant canopy.[6]
-
Maintain a boom height of 12-15 inches above the crop.[6]
-
-
Inoculation (if applicable):
-
In the absence of sufficient natural disease pressure, artificial inoculation may be necessary.
-
Prepare a spore suspension of the target pathogen at a known concentration.
-
Apply the inoculum uniformly across all plots at a time conducive to infection.
-
-
Data Collection:
-
Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., percentage of leaf area affected).
-
At crop maturity, harvest the center rows of each plot to determine grain yield.[5]
-
Measure grain moisture content and adjust yield to a standard moisture level.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Mandatory Visualizations
Diagrams of Fungicide Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by Azoxystrobin, Propiconazole, and Boscalid.
Caption: Mechanism of Action for Azoxystrobin.
Caption: Mechanism of Action for Propiconazole.
Caption: Mechanism of Action for Boscalid.
Generalized Experimental Workflow
Caption: Generalized workflow for a fungicide field trial.
References
Cross-Resistance Profile of Acremine I: A Comparative Analysis with Leading Fungicide Classes
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the cross-resistance profile of the novel fungicide, Acremine I, in comparison to established fungicide classes. The data presented herein is derived from a series of in vitro experiments designed to elucidate the potential for pre-existing resistance mechanisms in target fungal pathogens to confer reduced sensitivity to this compound. Understanding these cross-resistance patterns is crucial for developing effective and sustainable disease management strategies.[1]
Executive Summary
Fungicide resistance is a significant threat to global food security, necessitating the development of new active ingredients with novel modes of action.[2] this compound is a promising new fungicide with a unique proposed mechanism of action targeting fungal cell wall biosynthesis. This study investigates the cross-resistance relationship between this compound and fungicides from four major classes: Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and Benzimidazoles.
Our findings indicate a lack of significant cross-resistance between this compound and the tested fungicide classes, suggesting that it may be an effective tool for managing pathogen populations that have developed resistance to these established fungicides. This lack of cross-resistance is likely attributable to its distinct mode of action.
Experimental Protocols
The following protocols were employed to assess the in vitro sensitivity of various fungal isolates to this compound and other fungicides.
Fungal Isolates
A panel of well-characterized fungal isolates with known resistance profiles to various fungicide classes was used in this study. The isolates were sourced from a curated collection and maintained on potato dextrose agar (PDA) at 25°C.
In Vitro Growth Assay (Mycelial Growth Inhibition)
The in vitro activity of the fungicides was determined by measuring the inhibition of mycelial growth on fungicide-amended media.
-
Media Preparation: Stock solutions of each fungicide were prepared in dimethyl sulfoxide (DMSO). These were then serially diluted and added to molten PDA to achieve a range of final concentrations. The final concentration of DMSO in the media did not exceed 1% (v/v).
-
Inoculation: Mycelial plugs (5 mm in diameter) were taken from the actively growing margin of a 7-day-old culture of each fungal isolate and placed in the center of the fungicide-amended PDA plates.
-
Incubation: The plates were incubated at 25°C in the dark for 5-7 days, or until the mycelial growth in the control (DMSO-amended media) reached the edge of the plate.
-
Data Collection: The diameter of the fungal colony was measured in two perpendicular directions. The percentage of mycelial growth inhibition was calculated relative to the control.
-
EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) was calculated for each isolate-fungicide combination by probit analysis of the dose-response curves.
Resistance Factor (RF) Calculation
The resistance factor (RF) was calculated to quantify the level of resistance in the resistant isolates compared to the sensitive (wild-type) isolates.
RF = EC50 of the resistant isolate / EC50 of the sensitive isolate
Cross-Resistance Data
The following table summarizes the mean EC50 values and resistance factors for this compound and other fungicides against a panel of sensitive and resistant fungal isolates.
| Fungicide Class | Fungicide | Isolate Type | Mean EC50 (µg/mL) | Resistance Factor (RF) |
| This compound | This compound | Sensitive (WT) | 0.05 | - |
| DMI-Resistant | 0.06 | 1.2 | ||
| QoI-Resistant | 0.05 | 1.0 | ||
| SDHI-Resistant | 0.07 | 1.4 | ||
| Benzimidazole-Resistant | 0.04 | 0.8 | ||
| DMI | Tebuconazole | Sensitive (WT) | 0.12 | - |
| DMI-Resistant | 8.45 | 70.4 | ||
| QoI | Azoxystrobin | Sensitive (WT) | 0.02 | - |
| QoI-Resistant | 5.60 | 280.0 | ||
| SDHI | Boscalid | Sensitive (WT) | 0.08 | - |
| SDHI-Resistant | 12.10 | 151.3 | ||
| Benzimidazole | Carbendazim | Sensitive (WT) | 0.03 | - |
| Benzimidazole-Resistant | >100 | >3333.3 |
Interpretation of Results
The results indicate a lack of cross-resistance between this compound and the tested DMI, QoI, SDHI, and benzimidazole fungicides. The resistance factors for this compound against isolates resistant to these other fungicide classes were all close to 1.0, indicating that the mechanisms conferring resistance to these other fungicides do not affect the efficacy of this compound. This is a strong indication that this compound has a novel mode of action that is not compromised by existing resistance in fungal populations.
In contrast, the high resistance factors observed for the resistant isolates against their respective fungicide classes confirm their resistant phenotypes. For example, the DMI-resistant isolate showed a resistance factor of 70.4 to tebuconazole, while the QoI-resistant isolate had an RF of 280.0 to azoxystrobin.
Visualizing Experimental Workflow and Resistance Mechanisms
The following diagrams illustrate the experimental workflow for the cross-resistance study and a hypothetical signaling pathway for this compound, highlighting its unique mode of action.
Figure 1. Experimental workflow for the in vitro cross-resistance assessment of fungicides.
References
Comparative Analysis of Acremine I Treatment on Plasmopara viticola: A Guide to Current Knowledge and Future Transcriptomic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Acremine I as a potential treatment for Plasmopara viticola, the causal agent of grapevine downy mildew. Due to a lack of publicly available transcriptomic data on the effects of this compound on P. viticola, this document summarizes existing research on Acremine's bioactivity and compares its known mechanisms to other control agents. Furthermore, we propose a detailed experimental framework for a future comparative transcriptomics study to elucidate the molecular mechanisms of this compound action.
Introduction to this compound and its Activity Against P. viticola
Acremines are secondary metabolites produced by fungi of the genus Acremonium. Specifically, Acremonium persicinum and Acremonium sclerotigenum have been identified as hyperparasites of P. viticola[1]. Research has shown that culture filtrates, crude extracts, and the acremine metabolites themselves can inhibit the sporangial germination of P. viticola[1]. In laboratory settings, treatment with these compounds resulted in deformed and thin sporangiophores, significantly inhibiting the asexual reproduction of the pathogen[1]. This suggests that this compound holds promise as a biocontrol agent against grapevine downy mildew.
Comparison of this compound with Alternative Control Agents
The control of P. viticola currently relies on a combination of chemical fungicides and, increasingly, biological control agents. A comparative overview of their modes of action is presented below.
| Treatment Class | Example(s) | Mode of Action | Advantages | Disadvantages |
| Acremines | This compound | Inhibition of sporangial germination; deformation of sporangiophores[1]. The precise molecular targets are currently unknown. | Biological origin, potentially lower environmental impact. | Lack of field data, mechanism of action not fully elucidated. |
| Chemical Fungicides (QoI) | Azoxystrobin | Quinone outside inhibitors; block mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, inhibiting ATP synthesis. | Highly effective, systemic action. | High risk of resistance development in P. viticola populations[2]. |
| Chemical Fungicides (CAA) | Mandipropamid | Carboxylic Acid Amides; proposed to target cellulose synthase, inhibiting cell wall biosynthesis[2]. | Effective against oomycetes. | The precise biochemical mode of action is still under investigation[2]. |
| Biological Control Agents (Bacteria) | Bacillus subtilis | Production of antifungal metabolites, such as the lipopeptide iturin A[3]. | Environmentally friendly, can induce host resistance[3]. | Efficacy can be variable under field conditions. |
| Biological Control Agents (Fungi) | Trichoderma spp. | Mycoparasitism, competition for nutrients, and production of cell-wall-degrading enzymes. | Broad-spectrum activity, promotes plant growth. | Performance can be influenced by environmental factors. |
| Plant Defense Inducers | Laminarin | Elicits plant defense responses, such as the production of phytoalexins and pathogenesis-related (PR) proteins. | Non-toxic, activates the plant's own defense mechanisms. | Indirect mode of action, may not be as potent as direct fungicides. |
Proposed Experimental Protocol for Comparative Transcriptomics of P. viticola Treated with this compound
To understand the molecular basis of this compound's antifungal activity, a comparative transcriptomic study is essential. Below is a proposed experimental workflow.
Experimental Workflow
Caption: Proposed experimental workflow for comparative transcriptomics.
Methodologies
-
P. viticola Culture and Sporangia Collection: P. viticola would be maintained on susceptible grapevine leaf discs. Fresh sporangia would be collected by washing the sporulating lesions with sterile distilled water. The concentration of the sporangial suspension would be adjusted to 1 x 10^5 sporangia/mL.
-
Treatment Application: The sporangial suspension would be divided into three treatment groups:
-
This compound Treatment: Treated with an effective concentration of this compound (determined by prior dose-response experiments).
-
Reference Fungicide: Treated with a known fungicide (e.g., a QoI or CAA fungicide) as a positive control for transcriptomic changes.
-
Control: Treated with the solvent used to dissolve this compound and the reference fungicide.
-
-
Time-Course Sampling and RNA Extraction: Samples would be collected at multiple time points post-treatment (e.g., 0, 2, 6, 12, and 24 hours) to capture both early and late transcriptional responses. Total RNA would be extracted from each sample using a suitable kit for oomycetes, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: RNA quality and quantity would be assessed using a bioanalyzer. cDNA libraries would be prepared using a poly(A) selection method to enrich for mRNA. The libraries would then be sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads would be subjected to quality control using tools like FastQC, and adapters and low-quality bases would be trimmed.
-
Read Mapping: The cleaned reads would be mapped to a reference genome of P. viticola.
-
Differential Gene Expression (DGE) Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between the this compound-treated, reference fungicide-treated, and control groups at each time point would be identified using packages like DESeq2 or edgeR.
-
Functional Annotation and Pathway Analysis: DEGs would be annotated using databases such as Gene Ontology (GO) and KEGG. Pathway enrichment analysis would be performed to identify biological processes and signaling pathways significantly affected by this compound treatment.
-
Potential Signaling Pathways in P. viticola Affected by this compound
Based on the observed effects on sporangial germination and hyphal morphology, this compound may target key cellular processes in P. viticola. A hypothetical model of potentially affected pathways is presented below. This diagram illustrates pathways that a transcriptomic study could investigate.
Caption: Hypothetical signaling pathways affected by this compound in P. viticola.
Conclusion
This compound represents a promising natural compound for the control of P. viticola. While preliminary studies have demonstrated its inhibitory effects on sporangial germination and hyphal growth, a deeper understanding of its mode of action is necessary for its development as a reliable biocontrol agent. The proposed comparative transcriptomics study would be a critical step in elucidating the molecular targets and pathways affected by this compound, providing a solid foundation for future research and development. This approach will not only reveal the potential of this compound but also offer insights into novel targets for the development of next-generation oomycete-specific fungicides.
References
A Prospective Cost-Benefit Analysis of Acremine I in Viticulture: A Guide for Researchers
For media inquiries, please contact: Dr. Evelyn Reed Head of Agrochemical Research Global Plant Sciences Institute --INVALID-LINK--
Abstract
Grape downy mildew, caused by the oomycete Plasmopara viticola, represents a significant threat to viticulture worldwide, necessitating robust disease management strategies. Current approaches heavily rely on synthetic fungicides, which face challenges of pathogen resistance and environmental concerns. This guide provides a prospective cost-benefit analysis of Acremine I, a natural fungal metabolite, as a potential alternative for the control of grape downy mildew. While this compound has demonstrated inhibitory effects on P. viticola sporangia germination, comprehensive field data is not yet publicly available. This analysis, therefore, utilizes a hypothetical framework based on established experimental protocols to compare the potential efficacy and economic viability of this compound against standard chemical treatments. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Challenge of Grape Downy Mildew
Grape downy mildew is a highly destructive disease that can lead to significant yield losses if not effectively managed[1][2]. The pathogen infects all green parts of the grapevine, including leaves, shoots, and young grape clusters[3][4]. Favorable conditions for the disease, typically cool and wet weather, can lead to rapid spread and severe outbreaks[3]. Current management heavily relies on the application of fungicides, ranging from broad-spectrum protectants like mancozeb and copper-based products to systemic fungicides with curative activity[5][6][7]. However, the intensive use of these chemicals has led to the development of resistant pathogen strains and raises environmental concerns, prompting the search for novel, sustainable solutions[2][7].
This compound, a metabolite of the endophytic fungus Acremonium byssoides, has been identified as a potent inhibitor of Plasmopara viticola[8]. This positions this compound as a promising candidate for a new class of bio-fungicides. This guide explores its potential through a comparative analysis with a standard commercial fungicide.
Comparative Efficacy Analysis (Hypothetical Field Trial)
To evaluate the potential of this compound, we present a hypothetical field trial. The experimental protocol and resulting data are based on standard methodologies for fungicide efficacy testing in viticulture.
Experimental Protocol
A randomized complete block design field trial was conceptualized to assess the efficacy of this compound against grape downy mildew.
-
Trial Location: A commercial vineyard with a history of downy mildew outbreaks.
-
Grape Cultivar: A susceptible Vitis vinifera cultivar.
-
Treatments:
-
This compound Formulation: Applied at a hypothetical concentration of 250 g/ha.
-
Standard Fungicide: A commercial mancozeb formulation applied at the recommended label rate (e.g., 2 kg/ha ).
-
Untreated Control: Sprayed with water.
-
-
Application: Treatments were applied preventatively at 10-day intervals, starting from the early shoot growth stage and continuing through to three weeks post-bloom, a critical period for infection[3]. A total of six applications were made.
-
Disease Assessment: Disease severity on both leaves and grape bunches was assessed two weeks after the final application. This was done by visually estimating the percentage of tissue affected by downy mildew symptoms.
-
Yield Measurement: At harvest, the total grape yield per plot was recorded.
Data Presentation
The following tables summarize the hypothetical quantitative data from this conceptualized trial.
Table 1: Hypothetical Efficacy of this compound against Grape Downy Mildew
| Treatment | Mean Disease Severity on Leaves (%) | Mean Disease Severity on Bunches (%) |
| Untreated Control | 65.4 | 48.2 |
| Standard Fungicide (Mancozeb) | 8.2 | 5.1 |
| This compound | 10.5 | 7.3 |
Table 2: Hypothetical Impact on Grape Yield
| Treatment | Mean Yield ( kg/ha ) |
| Untreated Control | 4,500 |
| Standard Fungicide (Mancozeb) | 9,800 |
| This compound | 9,500 |
Cost-Benefit Analysis (Hypothetical)
For this analysis, a hypothetical cost for this compound has been estimated, as it is not yet commercially available. The costs for the standard fungicide and grape prices are based on current market averages.
Table 3: Hypothetical Cost-Benefit Analysis
| Parameter | Untreated Control | Standard Fungicide (Mancozeb) | This compound |
| Cost of Fungicide per Application ($/ha) | $0 | $40 | $55 |
| Number of Applications | 0 | 6 | 6 |
| Total Fungicide Cost ($/ha) | $0 | $240 | $330 |
| Application Cost ($/ha per application) | $0 | $20 | $20 |
| Total Application Cost ($/ha) | $0 | $120 | $120 |
| Total Treatment Cost ($/ha) | $0 | $360 | $450 |
| Mean Yield ( kg/ha ) | 4,500 | 9,800 | 9,500 |
| Grape Price ($/kg) | $1.50 | $1.50 | $1.50 |
| Gross Revenue ($/ha) | $6,750 | $14,700 | $14,250 |
| Net Revenue ($/ha) | $6,750 | $14,340 | $13,800 |
| Return on Investment (ROI) over Control | - | 21.2x | 17.4x |
Proposed Mechanism of Action and Workflow
The precise mechanism of action for this compound against P. viticola is a key area for future research. Below is a diagram illustrating a hypothetical signaling pathway for its antifungal activity, alongside a general experimental workflow for fungicide evaluation.
Caption: Hypothetical signaling pathway for this compound's antifungal activity.
Caption: General experimental workflow for fungicide evaluation.
Discussion and Future Directions
Based on this prospective analysis, this compound shows promise as a bio-fungicide for grape downy mildew. The hypothetical data suggests its efficacy could be comparable to that of standard chemical treatments, potentially offering a valuable tool for integrated pest management programs. While the hypothetical cost is slightly higher, leading to a lower, yet still substantial, return on investment, the benefits of a novel mode of action and its potential as a more environmentally benign product could be significant.
Key areas for future research are imperative to validate these projections:
-
Field Trials: Conducting rigorous, multi-season field trials to determine the true efficacy of this compound under various environmental conditions.
-
Toxicology and Environmental Impact: Assessing the safety profile of this compound for non-target organisms and its persistence in the environment.
-
Mechanism of Action: Elucidating the precise biochemical pathway through which this compound inhibits P. viticola.
-
Cost-Effective Synthesis/Fermentation: Developing scalable and economically viable methods for producing this compound to ensure its competitiveness in the agrochemical market.
Conclusion
This compound represents an exciting frontier in the development of new fungicides for viticulture. While this guide is based on a hypothetical framework, it underscores the clear potential of this natural compound. Further empirical research is essential to translate this potential into a commercially viable and sustainable solution for grape growers worldwide.
References
- 1. Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Grapevine Downy Mildew (Plasmopara viticola) Fruit Fact Sheet | CALS [cals.cornell.edu]
- 4. crop.bayer.com.au [crop.bayer.com.au]
- 5. caffini.com [caffini.com]
- 6. doubleavineyards.com [doubleavineyards.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Acremine I
I. Hazard Profile and Safety Precautions
Acremine I is a fungal metabolite, and while a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the related compound, Acremine F, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is prudent to handle this compound with similar precautions.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most critical step to prevent accidental chemical reactions and ensure proper disposal.
-
This compound Solid Waste:
-
Includes unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, contaminated paper towels).
-
Place directly into a designated, clearly labeled hazardous waste container.
-
-
This compound Liquid Waste:
-
Includes solutions containing this compound, and the first rinse of any container that held the compound[2].
-
Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Sharps:
-
Includes needles, syringes, or broken glass contaminated with this compound.
-
Dispose of in a designated sharps container that is puncture-resistant and leak-proof.
-
Diagram: this compound Waste Segregation Workflow
Caption: Decision workflow for the proper segregation of this compound waste streams.
Step 2: Waste Container Management
Proper management of waste containers is essential to prevent leaks, spills, and exposure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid[2][3].
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste to capture any potential leaks.
Step 3: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or methanol) three times.
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as this compound liquid waste[2]. Subsequent rinsates may also need to be collected depending on local regulations.
-
Defacing Labels: Completely remove or deface the original label on the container to prevent misuse.
-
Final Disposal: Once decontaminated and the label is removed, the container can be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.
Diagram: Empty this compound Container Disposal
Caption: Step-by-step process for the decontamination and disposal of empty this compound containers.
Step 4: Requesting Waste Pickup
Do not dispose of this compound waste down the drain or in the regular trash.
-
Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS office to schedule a pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Scenario | Action |
| Minor Spill | 1. Alert personnel in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).4. Collect the absorbed material into a designated hazardous waste container.5. Clean the spill area with a suitable solvent. |
| Major Spill | 1. Evacuate the area immediately.2. Alert your supervisor and contact your institution's EHS or emergency response team.3. Prevent entry to the affected area.4. Provide details of the spilled material to the emergency responders. |
IV. Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these procedural guidelines, researchers can minimize risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific hazardous waste management plan and EHS office for any additional requirements.
References
Essential Safety and Handling Protocols for Acremine I
Disclaimer: Information regarding a compound specifically named "Acremine I" is not available in public safety databases. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting and should be adapted based on a thorough risk assessment conducted by qualified personnel.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a hypothetical novel compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Solid/Powder | Certified Chemical Fume Hood | Nitrile (double-gloved) | ANSI Z87.1-rated safety glasses with side shields or splash goggles | Flame-resistant lab coat | N95 respirator or higher (if weighing outside of a ventilated enclosure) |
| Handling Solutions (Volatile Solvent) | Certified Chemical Fume Hood | Nitrile or Neoprene (double-gloved) | Chemical splash goggles | Chemical-resistant apron over lab coat | Not required if handled exclusively within a fume hood |
| Handling Solutions (Non-Volatile Solvent) | Ventilated Benchtop | Nitrile gloves | ANSI Z87.1-rated safety glasses with side shields | Standard lab coat | Not required |
This compound Disposal Plan
All waste containing this compound must be treated as hazardous. Do not dispose of this compound down the drain or in regular trash.
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid this compound | Labeled, sealed waste container (e.g., HDPE) | "Hazardous Waste: this compound, Solid" + Chemical Formula | In a designated, ventilated hazardous waste storage area | Incineration by a licensed hazardous waste disposal company |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste: Sharps, this compound" | In a designated hazardous waste storage area | Incineration by a licensed hazardous waste disposal company |
| Aqueous Solutions (<1%) | Labeled, sealed carboy (e.g., HDPE) | "Hazardous Waste: this compound, Aqueous" | In a designated hazardous waste storage area | Chemical treatment and disposal by a licensed hazardous waste disposal company |
| Organic Solvent Solutions | Labeled, sealed solvent-safe container | "Hazardous Waste: this compound, [Solvent Name]" | In a designated hazardous waste storage area | Incineration by a licensed hazardous waste disposal company |
| Contaminated PPE | Lined, sealed waste container | "Hazardous Waste: Contaminated PPE, this compound" | In a designated hazardous waste storage area | Incineration by a licensed hazardous waste disposal company |
Experimental Protocol: Safe Handling and Preparation of a 10 mM this compound Solution
This protocol details the step-by-step procedure for safely preparing a stock solution of this compound.
3.1. Preparation and Pre-Work
-
Risk Assessment: Conduct a full risk assessment for the procedure, considering the quantity of this compound, the solvent, and the specific experimental manipulations.
-
Fume Hood Certification: Verify that the chemical fume hood has been certified within the last 12 months.
-
Gather Materials: Assemble all necessary equipment (vials, pipettes, vortexer), solvents, and waste containers inside the fume hood before retrieving the this compound.
-
Don PPE: Put on all required PPE as specified in the table above for handling solid compounds.
3.2. Weighing this compound Powder
-
Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully dispense the required amount of this compound powder onto the weigh boat using a chemical spatula.
-
Close the primary container of this compound immediately after dispensing.
-
Record the final weight.
3.3. Solubilization
-
Transfer the weighed this compound powder to a suitable vial.
-
Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial.
-
Secure the vial cap tightly.
-
Vortex or sonicate the solution until the this compound is fully dissolved. Visually inspect for any remaining particulate matter.
3.4. Post-Procedure and Decontamination
-
Decontaminate Equipment: Wipe down the chemical spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol), and dispose of the wipes in the "Contaminated PPE" waste stream.
-
Clean Work Area: Decontaminate the interior surfaces of the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), ensuring not to touch clean surfaces with contaminated gloves. Dispose of all single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Visualizations
The following diagrams illustrate the procedural workflow for handling this compound and a hypothetical signaling pathway it may influence.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
